1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Description
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQNWWFCHNJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455721 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69947-09-7 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1,4-Dioxaspiro[4.5]decane-8-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Introduction
This compound is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, potentially leading to improved binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile intermediate. The 1,4-dioxaspiro[4.5]decane moiety often serves as a protective group for a cyclohexanone ring system, and the carbonitrile group at the 8-position offers a crucial handle for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 69947-09-7 | [1] |
| Appearance | White to beige crystalline powder or crystals | [2] |
| Melting Point | 70-73 °C (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in chloroform & methanol (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one) | [2] |
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC) in what is known as the Van Leusen reaction.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere, a suspension of sodium hydride in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Data
-
¹H NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): Spectral data is available and typically shows signals corresponding to the ethylene glycol bridge and the cyclohexanone ring protons.[3]
-
¹³C NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): The spectrum would show characteristic peaks for the carbonyl carbon, the spiro carbon, and the carbons of the ethylene and cyclohexane rings.[4]
-
IR (of 1,4-Dioxaspiro[4.5]decan-8-one): A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.[5]
-
Mass Spectrometry (of 1,4-Dioxaspiro[4.5]decan-8-one): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[6]
For this compound, the key expected spectral changes would be the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. In the ¹³C NMR, the ketone carbonyl signal would be replaced by signals for the nitrile carbon and the C-CN carbon.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a versatile entry point for derivatization.
For instance, the reduction of the nitrile to a primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, furnishes a key intermediate for the development of novel ligands for various biological targets. This aminomethyl group provides a crucial handle for further functionalization.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and the corresponding carboxylic acid are known to cause skin and eye irritation, and may cause respiratory irritation.[7][8]
General Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[7]
-
Wash hands thoroughly after handling.[8]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Conclusion
This compound is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its preparation via the Van Leusen reaction is a well-established procedure. The reactivity of the nitrile functionality allows for diverse chemical transformations, making it a valuable starting material for the synthesis of a wide range of spirocyclic compounds. Researchers and drug development professionals can leverage the properties of this compound to explore new chemical space and design novel molecules with desired biological activities. As with any chemical, appropriate safety precautions should be observed during its handling and use.
References
- 1. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR [m.chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR [m.chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (CAS Number 69947-09-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key synthetic intermediate in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed synthesis protocols, safety information, and its applications in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a spirocyclic compound containing a protected cyclohexanone moiety. This structural feature imparts rigidity, a desirable characteristic in drug design for enhancing binding affinity and selectivity to biological targets. The nitrile group serves as a versatile chemical handle for further synthetic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69947-09-7 | - |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | White to Beige Crystalline Powder or Crystals | [2] |
| Melting Point | 63.73 °C (Predicted) | [1] |
| Boiling Point | 308 °C (Predicted) | [1] |
| Density | 1.13 g/cm³ (Predicted) | [1] |
| Flash Point | 128 °C (Predicted) | [1] |
| Solubility | Soluble in acetone, methanol, methylene chloride, and ethanol (qualitative data for the precursor, 1,4-Dioxaspiro[4.5]decan-8-one). Specific quantitative solubility data for the nitrile is not readily available in the public domain. | [2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, through a Van Leusen reaction.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)
The precursor can be synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.
Synthesis of this compound (Van Leusen Reaction)
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC).
Experimental Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its conversion to other functional groups, which can then be elaborated into a variety of scaffolds.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
A key application of the title compound is its reduction to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This amine serves as a crucial intermediate for introducing the spirocyclic moiety into drug candidates.
Experimental Workflow for the Reduction of this compound
References
In-Depth Technical Guide: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in synthetic and medicinal chemistry. This document details the available spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and synthetic workflow.
Chemical Structure and Properties
This compound is a spirocyclic compound containing a cyclohexane ring, a dioxolane ring, and a nitrile functional group. Its rigid, three-dimensional structure makes it an interesting scaffold in drug design.
Molecular Formula: C₉H₁₃NO₂[1]
Molecular Weight: 167.21 g/mol [1]
CAS Number: 69947-09-7[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural elucidation and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.00 | s | 4H | OCH₂CH₂O |
| 2.80 | m | 1H | CH-CN |
| 2.05-1.80 | m | 8H | Cyclohexane CH₂ |
Table 1: ¹H NMR spectroscopic data for this compound.[2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 121.5 | CN |
| 108.0 | C-spiro |
| 64.5 | OCH₂CH₂O |
| 35.0 | CH-CN |
| 32.0 | Cyclohexane CH₂ |
Table 2: ¹³C NMR spectroscopic data for this compound.[2]
IR (Infrared) Spectroscopy Data
Technique: KBr pellet
| Wavenumber (cm⁻¹) | Assignment |
| 2240 | C≡N stretch |
| 1100 | C-O stretch |
Table 3: Infrared spectroscopic data for this compound.[2]
Experimental Protocols
The following section details the experimental protocol for the synthesis of this compound from its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via the Van Leusen reaction.[2]
Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
A suspension of sodium hydride in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.
-
A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to proceed until completion, monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a white solid.
Expected Yield: 75-85%[2]
Spectroscopic Characterization
The purified this compound is characterized by standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR spectroscopy is performed on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
¹³C NMR spectroscopy is performed on a 101 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
IR spectroscopy is performed using a potassium bromide (KBr) pellet to identify the characteristic functional group vibrations.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the workflow for its synthesis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile from 1,4-Dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the development of novel therapeutics. The synthesis commences from the readily available starting material, 1,4-Dioxaspiro[4.5]decan-8-one. Spirocyclic scaffolds, such as the one featured in this guide, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[1]
Synthetic Strategy: The Van Leusen Reaction
The conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound is effectively achieved through the Van Leusen reaction.[1] This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to transform a ketone into a nitrile with the addition of one carbon atom.[1][2] This method is essentially a reductive cyanation process.[3]
The overall transformation can be depicted as follows:
Caption: Overall synthetic workflow for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Van Leusen reaction.
| Parameter | Value |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one |
| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
| Purification Method | Column chromatography on silica gel |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H)[1] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-one.[1]
Materials and Reagents:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.[1]
-
-
Addition of TosMIC:
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.[1]
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.[1]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1]
-
-
Addition of the Ketone:
-
Reaction Progression:
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the aqueous layer with diethyl ether (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white solid.[1]
-
The following diagram illustrates the experimental workflow:
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the Van Leusen reaction is a highly effective method, other general strategies for the conversion of ketones to nitriles exist. These include:
-
Cyanohydrin Formation and Dehydration: Ketones can react with hydrogen cyanide (often generated in situ from sodium or potassium cyanide and a weak acid) to form a cyanohydrin intermediate.[4][5] Subsequent dehydration of the cyanohydrin would yield the corresponding α,β-unsaturated nitrile if a hydrogen is present on the adjacent carbon, or would require further steps for a saturated nitrile.
-
From Hydrazones: Aldehyde and ketone hydrazones, such as 2,4,6-tri-isopropylbenzenesulphonyl hydrazones, can react with potassium cyanide in boiling methanol to produce nitriles with an additional carbon atom.[6]
The choice of synthetic route will depend on factors such as the specific substrate, desired yield, and available reagents and equipment. However, for the specific conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound, the Van Leusen reaction provides a direct and high-yielding approach.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conversion of aldehydes and ketones into nitriles containing an additional carbon atom - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile via the Van Leusen Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis is the Van Leusen reaction, a powerful method for the conversion of ketones to nitriles with a one-carbon homologation. This document details the reaction mechanism, experimental protocols for both the synthesis of the starting material and the final product, and quantitative data to facilitate reproducibility and optimization.
Introduction to the Van Leusen Reaction
The Van Leusen reaction is a named reaction in organic chemistry that allows for the synthesis of nitriles from ketones using tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] TosMIC is a unique and versatile reagent possessing three key functional groups: an isocyanide group, a tosyl (p-toluenesulfonyl) group, and an acidic α-carbon.[6] This combination of functionalities allows TosMIC to act as a C1 synthon in a variety of chemical transformations.[6] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the ketone carbonyl, cyclization, and subsequent rearrangement and elimination to yield the nitrile. While the reaction can proceed without an alcohol, the presence of a primary alcohol like methanol or ethanol can significantly accelerate the process.[2]
Spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.5]decane system, are of significant interest in drug design due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets. The synthesis of this compound provides a key intermediate for the introduction of a variety of functional groups, particularly an aminomethyl group after reduction of the nitrile, which is a common pharmacophore.
Synthesis of the Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one
The precursor for the Van Leusen reaction is the spiroketone, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal. This compound is typically prepared by the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions, leading to different yields and reaction times.
Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl triethyl ammonium chloride | Ethylene glycol | 60 | 1 | 92.5 | [7] |
| Methyl triethyl ammonium chloride | Ethylene glycol | 40 | 1.5 | 94.2 | [7] |
| Acid catalyst | Not specified | 30-50 | 5-8 | >45 | [8] |
| Acetic acid | Tetrahydrofuran | 80-85 | 6 | 71.62 | |
| Acetic acid | Tetrahydrofuran | 80-85 | 6 | 71.31 | |
| Acetic acid | Tetrahydrofuran | 80-85 | 6 | 70.85 |
The Van Leusen Reaction for this compound Synthesis
The conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound is achieved through the Van Leusen reaction using TosMIC in the presence of a strong base.
Reaction Mechanism
The generally accepted mechanism for the Van Leusen reaction of a ketone is as follows:
-
Deprotonation of TosMIC: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.[1][6]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 1,4-Dioxaspiro[4.5]decan-8-one.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a five-membered oxazoline intermediate.[1]
-
Tautomerization and Ring Opening: A tautomerization step followed by ring-opening and elimination of the tosyl group leads to an N-formylated alkeneimine intermediate.[1]
-
Hydrolysis: The intermediate is then solvolyzed to furnish the final nitrile product.[1]
Caption: Generalized mechanism of the Van Leusen reaction for nitrile synthesis.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Table 2: Experimental Protocol for the Synthesis of this compound
| Parameter | Value/Description |
| Reagents | |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1.0 equiv |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | 1.2 equiv |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Work-up | Quenching with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. |
| Purification | Column chromatography on silica gel. |
Detailed Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC, 1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
-
¹H NMR: Signals corresponding to the ethylene ketal protons (a singlet around 3.9-4.0 ppm), and multiplets for the cyclohexyl protons. A characteristic downfield shift for the proton at the 8-position is expected due to the presence of the nitrile group.
-
¹³C NMR: A quaternary carbon signal for the spiro center, signals for the ethylene ketal carbons, and the cyclohexyl carbons. A key signal would be the quaternary carbon of the nitrile group (C≡N) typically appearing in the range of 115-125 ppm. The carbonyl carbon signal of the starting material (around 208 ppm) would be absent.
-
IR Spectroscopy: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration. The strong carbonyl (C=O) stretch of the starting material (around 1715 cm⁻¹) will be absent.
Experimental Workflow Visualization
The overall synthesis can be visualized as a two-stage process: the preparation of the spiroketone starting material, followed by the Van Leusen reaction to yield the target nitrile.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The Van Leusen reaction provides an efficient and direct method for the synthesis of this compound from the readily available 1,4-Dioxaspiro[4.5]decan-8-one. This technical guide offers a comprehensive resource for researchers, providing detailed experimental protocols, comparative data for the synthesis of the starting material, and an understanding of the reaction mechanism. The target spirocyclic nitrile is a valuable intermediate for the development of novel chemical entities in drug discovery and other areas of chemical research. Careful control of reaction conditions, particularly the stoichiometry of reagents and the exclusion of moisture, is crucial for achieving high yields and purity.
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. Van Leusen-Reaktion [organische-chemie.ch]
- 5. synarchive.com [synarchive.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR [m.chemicalbook.com]
The Synthetic Cornerstone: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a versatile bifunctional synthetic intermediate. Its unique spirocyclic framework, featuring a protected ketone and a reactive nitrile group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and quantitative data.
Core Properties and Specifications
This compound is a white crystalline solid at room temperature. The ethylene ketal serves as a robust protecting group for the cyclohexanone carbonyl, stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the nitrile functionality.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| CAS Number | 69947-09-7 | [1] |
| Appearance | White Crystalline Solid | |
| Melting Point | 70-73 °C (lit.) | [3] |
| Boiling Point | 308 °C (Predicted) | [1] |
| Density | 1.13 g/cm³ | [1] |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents. | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Van Leusen reaction, utilizing its precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[4] This reaction provides a direct conversion of the ketone to the nitrile in good yields.
Synthetic Workflow
References
The Genesis of a Versatile Spirocycle: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable building block in medicinal chemistry. While the specific biological signaling pathways of this compound remain uncharacterized in publicly available literature, its utility as a synthetic intermediate underscores its importance in the development of novel therapeutics.
Discovery and Historical Context
The practical discovery of this compound is intrinsically linked to the development of a novel synthetic method for nitriles from ketones. In 1977, A. M. Van Leusen and his colleagues published a seminal paper on the use of p-toluenesulfonylmethyl isocyanide (TosMIC) for the one-step conversion of ketones to nitriles, a transformation now widely known as the Van Leusen reaction.[1][2] This reaction provided a powerful tool for organic synthesis, and it is within this context that the first synthesis of this compound from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, was made possible.
The significance of this discovery is amplified by the growing interest in spirocyclic scaffolds in drug design. Spirocycles, with their rigid, three-dimensional structures, offer improved binding affinity and selectivity for biological targets compared to planar aromatic systems.[3] The 1,4-dioxaspiro[4.5]decane moiety serves as a common protective group for cyclohexanones and is a key structural element in various bioactive molecules.[3] The introduction of a carbonitrile group at the 8-position, and its subsequent potential for conversion to an aminomethyl group, provides a crucial handle for further molecular functionalization and the exploration of new chemical space.[3]
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 69947-09-7 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Melting Point | 63.73 °C (Predicted) |
| Boiling Point | 308 °C |
| Density | 1.13 g/cm³ |
| Flash Point | 128 °C |
Experimental Protocols
The synthesis of this compound is reliably achieved via the Van Leusen reaction, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.
Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
In a separate flask, p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) is dissolved in anhydrous THF.
-
The TosMIC solution is added dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent), dissolved in anhydrous THF, is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a well-defined process with clear logical dependencies between the steps. The following diagram outlines these relationships.
Caption: Logical dependencies in the synthesis of the target compound.
Conclusion
This compound stands as a testament to the enduring utility of fundamental organic reactions in the advancement of chemical synthesis. While its own biological activity remains a field for future exploration, its role as a versatile intermediate ensures its continued relevance in the quest for novel and effective therapeutics. The synthetic protocols outlined herein provide a robust foundation for researchers to access this valuable spirocyclic building block for their drug discovery and development programs.
References
The Versatile Intermediate: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, often imparting desirable pharmacological properties such as conformational rigidity, metabolic stability, and improved receptor binding affinity. Among the vast array of spirocycles, 1,4-Dioxaspiro[4.5]decane derivatives serve as crucial building blocks in the synthesis of complex bioactive molecules. This technical guide focuses on 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a versatile synthetic intermediate, providing in-depth information on its synthesis, chemical transformations, and potential applications in drug discovery and development. The presence of both a protected ketone and a reactive nitrile group makes this compound a valuable synthon for the introduction of diverse functionalities.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, purification, and characterization.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | White solid |
| CAS Number | 69947-09-7 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Van Leusen reaction, starting from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[1] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a one-carbon homologating agent to convert the ketone into a nitrile.
Experimental Protocol: Van Leusen Reaction[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of TosMIC (1.2 equivalents) in anhydrous THF is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: 75-85%
Key Chemical Transformations and Applications
The nitrile functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds.
Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
The most direct and widely used transformation is the reduction of the nitrile to a primary amine. This amine serves as a key building block for introducing nitrogen-containing functionalities, which are prevalent in many drug molecules.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
A suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is slowly warmed to room temperature and then refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting solid is filtered off and washed with THF.
-
The combined filtrate is concentrated under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Potential Applications in Drug Development
While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its precursor and derivatives are integral to the synthesis of various pharmacologically active compounds. The spiro[4.5]decane framework is found in molecules with diverse therapeutic applications.
-
Analgesic Compounds: The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is used in the preparation of potent analgesic compounds.
-
Radioligands for Tumor Imaging: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as σ1 receptor radioligands for PET imaging of tumors.[2]
-
Antihypertensive Agents: Spiro[3][4]decane derivatives have been investigated for their antihypertensive properties.
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as novel inhibitors of the mPTP, a potential target for treating ischemia/reperfusion injury.[5]
The conversion of this compound to the corresponding amine opens up a plethora of synthetic possibilities for accessing novel chemical entities with potential therapeutic value. The amine can be further functionalized to introduce amides, sulfonamides, ureas, and other functionalities commonly found in drug molecules.
Spectroscopic Data
Accurate spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.00 (s, 4H, O-CH₂-CH₂-O), 2.80 (m, 1H, CH-CN), 2.05-1.80 (m, 8H, cyclohexyl-H) |
| ¹³C NMR | Data not explicitly found in the search results. |
| IR Spectroscopy | Data not explicitly found in the search results. A characteristic nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. |
| Mass Spectrometry | Data not explicitly found in the search results. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the nitrile group allow for the introduction of a wide range of functionalities, enabling the exploration of novel chemical space. The spirocyclic core provides a rigid scaffold that can lead to compounds with improved pharmacological profiles. Further research into the diverse chemical transformations of this intermediate is likely to uncover new and innovative pathways to a variety of bioactive molecules, solidifying its importance in the arsenal of the medicinal chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 4. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the Nitrile Group in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This spirocyclic compound is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[1] The 1,4-dioxaspiro[4.5]decane moiety serves as a common protective group for cyclohexanones and is a key structural element in various bioactive molecules.[1] This guide details the synthesis of the core molecule and explores the key transformations of its nitrile functional group, providing experimental protocols and quantitative data where available.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the Van Leusen reaction. This reaction involves the conversion of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, using p-toluenesulfonylmethyl isocyanide (TosMIC).[1]
Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Van Leusen Reaction[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 | 1.0 |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | 195.24 | 12.0 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 24.0 | 2.4 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, primarily involving nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond.
Reduction to Primary Amine
The most well-documented reaction of the nitrile group in this molecule is its reduction to a primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This transformation is crucial as it introduces an aminomethyl group, providing a key point for further functionalization in drug development.[1] The reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Caption: Reduction of the nitrile to a primary amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.21 | 5.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 10.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Water | - | - | - |
| 15% Aqueous NaOH solution | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add lithium aluminum hydride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting precipitate is filtered, and the organic layer is dried and concentrated to yield the product.
Partial Reduction to Aldehyde
The nitrile group can be selectively reduced to an aldehyde using a milder, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H).[2][3] This reaction is typically carried out at low temperatures to prevent over-reduction to the amine.[3] The reaction proceeds through an imine intermediate which is subsequently hydrolyzed upon aqueous workup to yield the aldehyde.[3]
Caption: Partial reduction of the nitrile to an aldehyde.
Materials:
| Reagent/Solvent | Amount (Equivalents) |
| This compound | 1.0 |
| DIBAL-H (1M solution in toluene/THF) | ~1.0 |
| Toluene or THF | - |
| Methanol | - |
| Aqueous Rochelle's salt solution | - |
Procedure:
-
Dissolve the nitrile in an anhydrous solvent (DCM, THF, or toluene) in a flask under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add one equivalent of DIBAL-H solution dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Add aqueous Rochelle's salt solution and allow the mixture to warm to room temperature.
-
Filter the resulting suspension and extract the aqueous layer with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by column chromatography.
Hydrolysis to Carboxylic Acid
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Materials:
| Reagent/Solvent |
| This compound |
| Aqueous Sulfuric Acid or Hydrochloric Acid |
Procedure:
-
A mixture of the nitrile and an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the carboxylic acid product is isolated by extraction or crystallization.
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a route to ketones. The reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an imine intermediate. Subsequent hydrolysis of the imine yields the corresponding ketone. Specific examples for this compound are not detailed in the available literature, but a general protocol can be described.
Caption: Reaction of the nitrile with a Grignard reagent to form a ketone.
Materials:
| Reagent/Solvent |
| This compound |
| Grignard Reagent (R-MgX) |
| Anhydrous Ether (e.g., diethyl ether or THF) |
| Aqueous Acid (for workup) |
Procedure:
-
A solution of the nitrile in an anhydrous ether is treated with the Grignard reagent at an appropriate temperature (often starting at 0 °C and warming to room temperature).
-
The reaction is stirred for a period sufficient to ensure complete formation of the imine intermediate.
-
The reaction is then quenched by the addition of an aqueous acid solution.
-
The ketone product is isolated by extraction and purified by standard methods such as chromatography or distillation.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, the characteristic signals for the functional groups can be predicted. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, has available spectral data.[4][5][6][7]
-
¹H NMR: The spectrum of the nitrile would be expected to show signals for the dioxolane protons (a singlet around 3.9-4.0 ppm) and the cyclohexyl protons as a series of multiplets. The proton at the 8-position would be a multiplet, likely shifted downfield due to the electron-withdrawing effect of the nitrile group.
-
¹³C NMR: The carbon of the nitrile group would appear in the range of 115-125 ppm. The spiro carbon would be a quaternary signal, and the carbons of the dioxolane ring would appear around 64-65 ppm. The remaining cyclohexyl carbons would have signals in the aliphatic region.
-
IR Spectroscopy: A key feature in the IR spectrum would be the characteristic C≡N stretching vibration, which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.
Conclusion
The nitrile group of this compound exhibits a rich and versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary reactions include reduction to a primary amine, partial reduction to an aldehyde, hydrolysis to a carboxylic acid, and reaction with organometallic reagents to form ketones. The well-defined spirocyclic scaffold provides a rigid framework that is highly desirable in modern drug design. This guide provides a foundational understanding of the synthesis and reactivity of this important building block, offering detailed protocols and insights for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide on the Stability and Storage of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The content is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. Due to the limited availability of direct stability studies on this compound, this guide also extrapolates information from its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, to provide a thorough understanding of its handling and storage requirements.
Chemical Structure and Properties
This compound is a chemical intermediate often used in the synthesis of more complex molecules, including pharmaceutical agents. Its structure consists of a cyclohexane ring protected as a ketal with ethylene glycol, and a nitrile group at the 8-position.
Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol CAS Number: Not readily available for the carbonitrile. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, has the CAS number 4746-97-8.
Stability Profile
Specific, quantitative stability data for this compound is not extensively documented in publicly available literature. However, based on the stability of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and general chemical principles, the following can be inferred:
-
Moisture Sensitivity: The ketal group in the molecule is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 4-oxocyclohexanecarbonitrile. Therefore, the compound is expected to be moisture-sensitive.[1]
-
Light Sensitivity: The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is noted to be sensitive to light. It is prudent to assume that this compound may also be sensitive to light and should be protected from it.[1]
-
Thermal Stability: While specific data is unavailable, many organic nitriles are relatively stable at room temperature. However, elevated temperatures could promote degradation.
-
Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Strong acids can catalyze the hydrolysis of the ketal, while strong bases could potentially react with the alpha-proton to the nitrile. Strong reducing agents can reduce the nitrile group.
Recommended Storage Conditions
Based on the inferred stability profile, the following storage conditions are recommended to ensure the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature. | To prevent potential thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[1] | To protect against moisture and atmospheric contaminants. |
| Light | Protect from direct sunlight.[1] | To prevent potential photolytic degradation. |
| Container | Tightly sealed containers. | To prevent exposure to moisture and air. |
| Location | Dry, cool, and well-ventilated place.[1] | To ensure a stable storage environment. |
Experimental Protocols
The most relevant experimental protocol found is the synthesis of this compound from its corresponding ketone. This procedure provides insight into the compound's formation and purification, which can inform its handling.
Synthesis of this compound via Van Leusen Reaction [2]
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC).
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
A suspension of sodium hydride (e.g., 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
A solution of TosMIC (1.1 equivalents) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
The mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Visualizations
The synthesis of this compound is a key step in the preparation of the corresponding aminomethyl derivative. The following diagram illustrates this two-step synthetic pathway.
Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
The following diagram illustrates the logical workflow for handling and storing this compound to ensure its stability.
Caption: Recommended handling and storage workflow.
References
Methodological & Application
Application Notes and Protocols: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the nitrile functional group in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to a primary amine, yielding (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of novel chemical entities.[1] The protocols outlined below detail two common and effective methods for this transformation: reduction using a chemical hydride and catalytic hydrogenation.
Introduction
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. For a substrate such as this compound, it is crucial to select a reduction method that is compatible with the ethylene ketal protecting group. The two methods presented here, Lithium Aluminum Hydride (LiAlH₄) reduction and catalytic hydrogenation using Raney® Nickel, are widely used for this purpose. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired safety profile.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[2][3] This method is often high-yielding and proceeds under relatively mild conditions, although it requires careful handling due to the reagent's reactivity with water and protic solvents.
Experimental Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Standard glassware for workup and purification
Procedure: [1]
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.[1]
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the sequential dropwise addition of:
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and the washings, and dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine.
-
The product can be further purified by column chromatography or distillation if necessary.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 equiv | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 equiv | Reducing agent |
| Solvent | Anhydrous THF | Reaction medium |
| Reaction Temperature | 0 °C to reflux | Controlled reaction |
| Reaction Time | 4 - 6 hours | To ensure completion |
| Quenching Method | Fieser Workup | Safe decomposition of excess LiAlH₄ and precipitation of aluminum salts |
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles.[4] Raney® Nickel is a common catalyst for this transformation, offering a scalable and often cleaner alternative to chemical hydrides.[5][6] This method typically requires a source of hydrogen gas and may be performed at elevated pressure.
Experimental Protocol
Materials:
-
This compound
-
Raney® Nickel (catalytic amount, typically 5-10% by weight)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure vessel
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
If desired, add a solution of ammonia in the chosen solvent to suppress the formation of secondary amine byproducts.
-
Carefully add the Raney® Nickel catalyst (as a slurry in the solvent) to the reaction mixture under an inert atmosphere.
-
Seal the pressure vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.
-
Concentrate the filtrate in vacuo to yield the crude (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine.
-
Further purification can be achieved by column chromatography or distillation.
Data Presentation
| Reagent/Parameter | Value | Purpose |
| Catalyst | Raney® Nickel (5-10 wt%) | Hydrogenation catalyst |
| Hydrogen Pressure | 50 - 100 psi | Hydrogen source |
| Solvent | Methanol or Ethanol | Reaction medium |
| Additive (optional) | Ammonia | Suppresses secondary amine formation |
| Reaction Temperature | Room Temperature to 60 °C | To facilitate the reaction |
| Reaction Time | Several hours to overnight | To ensure completion |
Visualizations
Reaction Pathway
Caption: Synthetic route from the nitrile to the primary amine.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction protocol.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation protocol.
Troubleshooting and Safety Considerations
-
LiAlH₄ Reduction:
-
Safety: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
Low Yield: Incomplete reaction can be due to insufficient reflux time or inactive LiAlH₄. Ensure the reagent is fresh and the reaction is monitored to completion.
-
-
Catalytic Hydrogenation:
-
Safety: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area. The Raney® Nickel catalyst is pyrophoric upon drying and must be handled with care.
-
Low Yield: Catalyst poisoning can lead to incomplete reaction. Ensure the starting material and solvent are of high purity. Inadequate stirring can also result in poor reaction rates.
-
Byproduct Formation: The formation of secondary amines can be suppressed by the addition of ammonia to the reaction mixture.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the 1,4-dioxaspiro[4.5]decane moiety serves as a valuable building block in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key intermediate in the synthesis of various biologically active molecules.
Application Note: this compound as a Versatile Synthetic Intermediate
This compound is a crucial intermediate derived from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[1][3] Its primary application in medicinal chemistry is not as a standalone therapeutic agent, but as a versatile precursor for the synthesis of more complex molecules with therapeutic potential. The carbonitrile group at the 8-position is a key functional handle that can be elaborated into a variety of other functional groups, providing a gateway to diverse chemical space.
Key Advantages:
-
Synthetic Accessibility: It can be efficiently synthesized from 1,4-Dioxaspiro[4.5]decan-8-one.[1]
-
Functional Group Conversion: The nitrile group is a versatile precursor to primary amines, carboxylic acids, amides, and tetrazoles, all of which are important functionalities in drug molecules.
-
Scaffold for Bioactive Molecules: The 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into ligands for various biological targets, including:
-
Sigma-1 (σ1) Receptors: Derivatives have been developed as radioligands for tumor imaging.[4][5]
-
5-HT1A Receptors: The scaffold has been used to synthesize potent and selective agonists.
-
Mitochondrial Permeability Transition Pore (mPTP): The related 1,4,8-triazaspiro[4.5]decan-2-one scaffold has shown promise in the development of mPTP inhibitors for treating ischemia/reperfusion injury.[6]
-
Histamine H3 Receptors and TACE: The corresponding carboxylate has been used to prepare H3 receptor agonists and TACE inhibitors.[7]
-
The conversion of the carbonitrile to a primary amine, for instance, yields 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a valuable building block for introducing the spirocyclic core into larger molecules through amide bond formation or reductive amination.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound via the Van Leusen reaction.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[1]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This protocol describes the reduction of the nitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).[1]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (0.38 g, 10.0 mmol, 2.0 equiv) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[1]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).[1]
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis and conversion of this compound.
| Step | Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Synthesis of Carbonitrile | 1,4-Dioxaspiro[4.5]decan-8-one | TosMIC, NaH | THF | 0 °C to RT | 12-16 | ~85-95 |
| Reduction to Amine | This compound | LiAlH₄ | THF | 0 °C to Reflux | 4-6 | ~90-98 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Caption: Potential derivatizations of the 8-carbonitrile group.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labshake.com [labshake.com]
Use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in drug discovery
An emerging trend in medicinal chemistry involves the use of spirocyclic scaffolds to explore three-dimensional chemical space, often leading to compounds with improved pharmacological properties. Among these, the 1,4-Dioxaspiro[4.5]decane framework has proven to be a versatile building block. This document provides detailed application notes and protocols on the use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. While the carbonitrile itself is not typically the final active compound, its strategic importance lies in its role as a precursor to a diverse range of derivatives with applications in oncology, inflammation, and neurobiology.
Application Notes
The primary application of this compound in drug discovery is as a crucial synthetic intermediate. The spirocyclic ketal motif offers metabolic stability and conformational rigidity, while the carbonitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines or amides, to generate libraries of compounds for biological screening.
Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have been investigated for a variety of therapeutic targets:
-
Sigma-1 (σ1) Receptor Ligands: The 1,4-dioxa-8-azaspiro[4.5]decane core, derived from the carbonitrile, has been used to develop potent and selective σ1 receptor ligands.[1] These receptors are implicated in a range of neurological disorders and are overexpressed in several types of tumors. Radiolabeled derivatives have shown potential as PET imaging agents for cancer diagnosis.[1][2]
-
Janus Kinase (JAK) Inhibitors: By modifying the core scaffold to a 2,8-diazaspiro[4.5]decan-1-one structure, potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) have been developed.[3] These inhibitors show promise for the treatment of inflammatory bowel disease by modulating inflammatory cytokine signaling.[3]
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Further elaboration of the diazaspiro[4.5]decane scaffold has yielded potent inhibitors of RIPK1, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[4]
-
Serotonin 5-HT1A Receptor Agonists: The related 1-oxa-4-thiaspiro[4.5]decane scaffold has been explored for the development of potent and selective 5-HT1A receptor agonists, which are of interest for treating anxiety and depression.[5]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: A 1,4,8-triazaspiro[4.5]decan-2-one framework has been shown to inhibit the opening of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.[6]
The versatility of the 1,4-Dioxaspiro[4.5]decane core allows for the generation of diverse molecular architectures targeting a wide array of biological pathways.
Quantitative Data of Biologically Active Derivatives
The following table summarizes the biological activity of various derivatives synthesized using the spiro[4.5]decane scaffold.
| Compound Class | Specific Derivative Example | Target(s) | Activity Type | Quantitative Value(s) | Reference |
| σ1 Receptor Ligand | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | Affinity (Ki) | 5.4 ± 0.4 nM | [1][2] |
| Dual TYK2/JAK1 Inhibitor | Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2, JAK1 | IC50 | TYK2: 6 nM, JAK1: 37 nM | [3] |
| RIPK1 Kinase Inhibitor | Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | IC50 | 92 nM | [4] |
| 5-HT1A Receptor Agonist | Compound 15 (an oxathiaspiro[4.5]decane derivative) | 5-HT1A | Potency (pD2) | 9.58 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target carbonitrile via a Van Leusen reaction.[7]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Reduction of this compound to Amine
This protocol details the reduction of the nitrile to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key precursor for further derivatization.[7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel
Procedure:
-
Under an inert atmosphere, carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (e.g., 0.4 mL per 1 g of LiAlH₄), 15% aqueous NaOH solution (e.g., 0.4 mL per 1 g of LiAlH₄), and then water (e.g., 1.2 mL per 1 g of LiAlH₄) in a Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often of sufficient purity for subsequent steps.
Visualizations
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the presence of the spirocyclic scaffold, a three-dimensional and rigid structural motif known to enhance binding affinity and selectivity to biological targets. The carbonitrile functional group serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for the development of novel therapeutic agents.
The primary synthetic route described herein is the Van Leusen reaction, a reliable and efficient method for the conversion of ketones to nitriles with a one-carbon homologation using p-toluenesulfonylmethyl isocyanide (TosMIC).
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis of the parent this compound. While the synthesis of various derivatives is conceptually similar, specific quantitative data for a wide range of substituted analogs is not extensively reported in the literature. Researchers should consider the following data as a baseline for optimization when synthesizing novel derivatives.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1. Sodium Hydride (NaH)2. p-Toluenesulfonylmethyl isocyanide (TosMIC) | Anhydrous THF | 0 to Room Temperature | 12-16 | 75-85[1] |
Experimental Protocols
This section details the methodology for the synthesis of this compound from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via the Van Leusen reaction.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Hydride: In a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.4 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Reaction Setup: Add anhydrous THF (e.g., 30 mL for a 10 mmol scale reaction) to the washed sodium hydride and cool the resulting suspension to 0 °C in an ice bath.
-
Addition of TosMIC: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.
-
Formation of the TosMIC Anion: Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the TosMIC anion.
-
Addition of the Ketone: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]
Visualizations
Reaction Mechanism: The Van Leusen Reaction
The synthesis of this compound from the corresponding ketone proceeds via the Van Leusen reaction. The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the carbonyl carbon of the ketone. A subsequent cyclization, rearrangement, and elimination of the tosyl group leads to the formation of the nitrile product.
Caption: Reaction mechanism for the Van Leusen synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound derivatives.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable spirocyclic intermediate in pharmaceutical research and drug development. The primary method detailed is the Van Leusen reaction, a robust and scalable method for the conversion of ketones to nitriles. This guide includes comprehensive experimental procedures, quantitative data, safety protocols, and a workflow diagram to facilitate the efficient and safe production of this key building block on a laboratory and pilot-plant scale.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[1] this compound serves as a crucial intermediate, providing a handle for further chemical modifications in the synthesis of complex pharmaceutical agents. The nitrile functional group is a versatile precursor that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making it a key component in the construction of diverse molecular architectures.
The Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is a highly effective method for the one-carbon homologation of ketones to nitriles.[1] This reaction is particularly advantageous for large-scale synthesis due to its operational simplicity and the commercial availability of the necessary reagents. Recent advancements have also demonstrated the adaptability of the Van Leusen reaction to continuous flow processes, offering enhanced safety, efficiency, and scalability for industrial applications.
Synthesis Pathway
The synthesis of this compound is achieved via the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.
References
Application Notes and Protocols for the Purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the synthesis of various bioactive molecules and spirocyclic scaffolds used in drug design. The selection of an appropriate purification method is critical to ensure the quality, purity, and suitability of this compound for downstream applications. The following sections detail the most common and effective purification techniques: column chromatography and recrystallization.
Introduction
This compound is a white solid at room temperature. Its purification is a crucial step following its synthesis, which often involves the Van Leusen reaction from 1,4-Dioxaspiro[4.5]decan-8-one.[1] The primary goal of purification is to remove unreacted starting materials, by-products, and any residual solvents. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Purification Strategies
The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. It is particularly useful for achieving high purity, even when impurities are present in significant amounts.
-
Recrystallization: This method is based on the principle that the solubility of a compound in a solvent increases with temperature.[2] It is an efficient technique for removing small amounts of impurities from a relatively pure solid sample.
Data Presentation: Comparison of Purification Methods
The following table summarizes the quantitative data associated with the primary purification methods for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Purity Achieved | High (>98%) | Moderate to High (>95%) |
| Typical Yield | 75-85%[1] | Dependent on solvent and initial purity |
| Scale | Milligrams to grams | Grams to kilograms |
| Time Requirement | Moderate to High | Low to Moderate |
| Solvent Consumption | High | Moderate |
| Key Advantages | Excellent separation of complex mixtures | Simple, cost-effective, and scalable |
| Key Disadvantages | Labor-intensive, high solvent usage | Potential for lower yield if compound is partially soluble at low temperatures |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as a hexane/ethyl acetate gradient. A typical starting gradient would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Reaction Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.[1]
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The key to successful recrystallization is the selection of an appropriate solvent.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents can also be effective. For nitrile compounds, a mixture of toluene and hexane is often a good starting point.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene/hexane mixture, ethanol, or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Mandatory Visualization
Caption: General workflow for the purification of a solid organic compound.
References
Synthetic Utility of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of the spirocyclic core of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.[1]
Application Notes
The 1,4-dioxaspiro[4.5]decane scaffold is a key structural element in a variety of bioactive molecules and serves as a common protective group for cyclohexanones.[1] The introduction of a carbonitrile group at the 8-position, and its subsequent transformations, provides a critical handle for further functionalization and the exploration of novel chemical space.[1]
The primary synthetic utility of this compound lies in its role as a key intermediate in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its derivatives.[1] The aminomethyl group is a crucial functional group for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.
While direct applications of the carbonitrile are not extensively reported, the broader spiro[4.5]decane framework is present in compounds with significant biological activity. For instance, derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the σ1 receptor, with applications in tumor imaging.[2][3] Specifically, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and has been successfully radiolabeled for use in positron emission tomography (PET) imaging of tumors.[2][3] Furthermore, the 1,4,8-triazaspiro[4.5]decan-2-one scaffold has been investigated for the development of novel inhibitors of the mitochondrial permeability transition pore.[4] These examples underscore the potential of the spirocyclic core in designing novel therapeutic and diagnostic agents.
The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a valuable bifunctional synthetic intermediate used in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[5] It is also a building block for the synthesis of potent analgesic compounds and radiolabeled probes for studying the dopamine reuptake complex.[6]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxaspiro[4.5]decan-8-one | p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 12-16 | Not specified | [1] |
Table 2: Reduction of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to reflux | 4-6 | High (not quantified) | [1] |
Table 3: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
| Technique | Solvent | Chemical Shift (δ) / m/z | Reference |
| ¹H NMR (400 MHz) | CDCl₃ | 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂) | [1] |
| MS (ESI) | - | 172.1 [M+H]⁺ | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Protocol 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL per 1 g of LiAlH₄), 15% aqueous NaOH solution (0.4 mL per 1 g of LiAlH₄), and then water (1.2 mL per 1 g of LiAlH₄) (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.
-
Filter the solid through a pad of Celite® or a Büchner funnel and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often pure enough for subsequent use but can be further purified by distillation under reduced pressure if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure a successful synthesis.
Troubleshooting Guide: Side Reactions and Purity Issues
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating side reactions.
| Symptom / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive TosMIC Reagent: p-Toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to moisture.[1] 2. Ineffective Base: The base (e.g., sodium hydride) may be old or improperly handled. 3. Low Reaction Temperature: Insufficient temperature may lead to incomplete reaction. | 1. Use fresh, dry TosMIC. Store it in a desiccator. 2. Use a fresh batch of sodium hydride and handle it under an inert atmosphere. 3. Ensure the reaction is allowed to warm to room temperature and stir for a sufficient time (12-16 hours).[1] |
| Presence of Unreacted 1,4-Dioxaspiro[4.5]decan-8-one | 1. Insufficient TosMIC or Base: Stoichiometry of reagents is critical. 2. Short Reaction Time: The reaction may not have gone to completion. | 1. Ensure accurate measurement of all reagents, using a slight excess of TosMIC and base. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] |
| Formation of a Major Byproduct with a Tosyl Group | Incomplete Elimination of the Tosyl Group: This can lead to the formation of a stable intermediate, such as a dihydrooxazole derivative.[1] | 1. Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination of the tosyl group.[1] 2. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like potassium tert-butoxide. 3. Extended Reaction Time: Increasing the reaction time may facilitate complete conversion.[1] |
| Hydrolysis of the Ketal Group | Acidic Conditions: The spiroketal is sensitive to acid and can hydrolyze back to the ketone.[2][3] | 1. Ensure all glassware is free of acidic residues. 2. Use a neutral or slightly basic workup procedure. 3. If an acidic wash is necessary, perform it quickly at low temperatures.[2] |
| Formation of 4-Alkoxy-2-oxazoline Byproduct | Excess Alcohol: The presence of excess primary alcohol (e.g., ethanol or methanol) used to accelerate the reaction can lead to the formation of a 4-alkoxy-2-oxazoline. | Judiciously control the amount of alcohol used, typically in the range of 1-2 equivalents. |
| Isolation of 4-Tosyloxazole as a Side-Product | Competing Reaction Pathway: Under certain conditions, a competing pathway involving TosMIC can lead to the formation of 4-tosyloxazole. | This side-product has been observed in continuous flow syntheses and may be influenced by reaction time and temperature. Optimization of these parameters may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a two-step process starting from 1,4-cyclohexanedione. The first step is the selective ketalization to form 1,4-Dioxaspiro[4.5]decan-8-one, followed by a Van Leusen reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) to introduce the nitrile group.[1]
Q2: My yield of this compound is consistently low. What are the likely reasons?
A2: Low yields can stem from several factors. The most common issues include the use of wet or decomposed TosMIC, incomplete reaction due to insufficient reaction time or temperature, and side reactions such as hydrolysis of the ketal group under acidic conditions.[1][2] Careful control of reaction conditions and the use of high-purity, dry reagents are crucial.
Q3: How can I effectively monitor the progress of the Van Leusen reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) to separate the starting material (1,4-Dioxaspiro[4.5]decan-8-one) from the product.[1] The disappearance of the starting material spot indicates the reaction is nearing completion.
Q4: What is the best method for purifying the final product, this compound?
A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is effective for separating the desired product from unreacted starting materials and byproducts.[1]
Q5: I am observing an unexpected peak in my NMR spectrum that I suspect is a byproduct. What could it be?
A5: Common byproducts in the Van Leusen reaction include intermediates where the tosyl group has not been eliminated.[1] Additionally, if the workup or storage conditions are even slightly acidic, hydrolysis of the spiroketal can occur, leading to the formation of 4-oxocyclohexanecarbonitrile.[3]
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction[1]
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC).
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 75-85%
Data Summary
Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Temperature | 0 °C to Room Temperature | Controlled reaction initiation and completion. |
| Reaction Time | 12-16 hours | High conversion of starting material. |
| Solvent | Anhydrous THF | Good solubility of reagents and compatibility with the reaction. |
| Base | Sodium Hydride | Effective deprotonation of TosMIC. |
| Purification | Column Chromatography | High purity of the final product. |
| Yield | 75-85% | Efficient conversion to the desired nitrile.[1] |
Visualizations
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Optimization of Van Leusen Reaction for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Synthesis
Welcome to the technical support center for the optimization of the Van Leusen reaction, specifically tailored for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via the Van Leusen reaction.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the Van Leusen reaction can arise from several factors, particularly when dealing with a sterically hindered ketone like 1,4-Dioxaspiro[4.5]decan-8-one. Here are the primary aspects to investigate:
-
Suboptimal Base: The choice and quality of the base are critical for the initial deprotonation of p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] While sodium hydride (NaH) is commonly used, other bases might be more effective for this specific substrate.[2][3]
-
Reaction Temperature: Temperature control is crucial. The initial deprotonation of TosMIC and its addition to the ketone are typically performed at low temperatures to control the reaction rate and minimize side reactions. However, subsequent steps may require warming to drive the reaction to completion.[1]
-
Moisture Contamination: The Van Leusen reaction is highly sensitive to moisture, which can quench the base and lead to the decomposition of TosMIC.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Purity of Reagents: The purity of both the starting ketone and TosMIC is essential. Impurities in the ketone can lead to side reactions, while decomposed TosMIC will be unreactive.[1]
-
Inefficient Stirring: In heterogeneous reactions involving reagents like sodium hydride, efficient stirring is necessary to ensure proper mixing and reaction.
Q2: I am observing the formation of a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: If you are left with a substantial amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one, consider the following troubleshooting steps:
-
Increase Reaction Time: Sterically hindered ketones may react more slowly. Extending the reaction time, while monitoring by TLC, can often lead to higher conversion.[1]
-
Elevate the Temperature: After the initial low-temperature addition, gradually warming the reaction mixture to room temperature or even gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier for sterically hindered substrates.[1]
-
Optimize Stoichiometry: Ensure the stoichiometry of the reagents is optimal. A slight excess of TosMIC and the base is often used to ensure complete conversion of the ketone.[3]
-
Choice of a Stronger Base: Switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) may facilitate a more efficient reaction with the hindered ketone.[1]
Q3: I am seeing byproducts in my reaction mixture. What are they and how can I minimize their formation?
A3: The formation of byproducts is a common issue. Here are some likely culprits and how to address them:
-
TosMIC Decomposition: TosMIC can decompose in the presence of base and trace amounts of water, leading to the formation of N-(tosylmethyl)formamide.[1] To mitigate this, ensure strictly anhydrous conditions.
-
Side reactions of the Ketone: While less common with this substrate, enolization of the ketone followed by other reaction pathways can occur. Maintaining a low temperature during the addition of the ketone can minimize this.
-
Formation of Oxazoline-type Byproducts: Although more prevalent with aldehydes, the formation of oxazoline derivatives can occur, especially if a primary alcohol is used as an additive and is present in excess.[4]
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is key to maximizing the yield and purity of this compound. The following tables provide a summary of how different parameters can be varied for optimization.
Table 1: Comparison of Bases
The choice of base is critical for the efficient deprotonation of TosMIC. While sodium hydride is commonly employed, other bases may offer advantages for this specific sterically hindered ketone.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | THF, DME | 0 to rt | 70-85[3] | Standard choice, requires careful handling (mineral oil removal). |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | -20 to rt | Potentially higher | Stronger, non-nucleophilic base, may improve yields with hindered ketones.[1] |
| Lithium diisopropylamide (LDA) | THF | -78 to rt | Variable | Very strong base, may lead to side reactions if not controlled carefully. |
Table 2: Influence of Solvent
The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and yield.
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Expected Outcome |
| Tetrahydrofuran (THF) | 7.5 | 0 to rt | Good solubility for reactants, standard choice.[3] |
| 1,2-Dimethoxyethane (DME) | 7.2 | 0 to rt | Similar to THF, can sometimes offer improved performance. |
| Dimethyl sulfoxide (DMSO) | 47.2 | rt | Higher polarity may accelerate the reaction, but can complicate work-up. |
Table 3: Effect of Stoichiometry
The molar ratio of reactants can be adjusted to optimize for complete conversion of the starting ketone.
| 1,4-Dioxaspiro[4.5]decan-8-one (equiv) | TosMIC (equiv) | Base (equiv) | Expected Impact on Yield |
| 1.0 | 1.1 - 1.2 | 2.2 - 2.4 | A slight excess of TosMIC and base is generally recommended to drive the reaction to completion.[3] |
| 1.0 | 1.5 | 3.0 | A larger excess may be beneficial for particularly sluggish reactions but increases cost and potential for side reactions. |
| 1.0 | 1.0 | 2.0 | Stoichiometric amounts may result in incomplete conversion of the starting material. |
Table 4: Temperature Profile Optimization
A carefully controlled temperature profile is essential for a successful Van Leusen reaction.
| Step | Temperature Range (°C) | Rationale |
| Base Suspension & TosMIC Addition | 0 | To control the initial deprotonation of TosMIC and prevent its decomposition.[3] |
| Ketone Addition | 0 | To control the rate of the nucleophilic attack and minimize side reactions.[3] |
| Reaction Progression | Room Temperature (or gentle heating to 40-50 °C) | To allow the reaction to proceed to completion, especially with a sterically hindered substrate.[1][3] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound[3]
This protocol details a standard procedure for the Van Leusen reaction to synthesize the target nitrile.
Materials and Reagents:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.96 g, 24.0 mmol, 2.4 equiv) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 75-85%[3]
Visualizations
Van Leusen Reaction Mechanism
Caption: The reaction mechanism of the Van Leusen reaction.
Experimental Workflow for Optimization
Caption: A general workflow for optimizing the Van Leusen reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the chemical reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This versatile building block is crucial in the development of various pharmaceuticals and bioactive molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The primary methods for reducing nitriles to primary amines are catalytic hydrogenation and stoichiometric reduction with metal hydrides.[3][4] For this compound, the most cited method is reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[1] Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is also a viable, often more scalable, alternative.[5][6]
Q2: I am observing low to no yield of the desired amine. What are the potential causes?
A2: Low or no product yield can stem from several factors:
-
Inactive Reducing Agent: The hydride reagent (e.g., LiAlH₄) may have degraded due to improper storage or handling. It is highly reactive with moisture.
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction.
-
Inadequate Reaction Conditions: The reaction may require specific temperatures (e.g., reflux) and reaction times to proceed to completion.[1]
-
Loss During Workup: The product, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, is a primary amine and can be water-soluble, especially in its protonated form. Improper pH adjustment during the aqueous workup can lead to significant product loss.
Q3: My reaction is producing significant side products. What are they and how can I minimize them?
A3: A common side reaction in nitrile reductions is the formation of secondary and tertiary amines.[3][6] This occurs when the initially formed primary amine reacts with the intermediate imine. To minimize these byproducts, one can use an excess of the reducing agent or, in the case of catalytic hydrogenation, add ammonia to the reaction mixture.[6] Another potential side reaction is the reduction of the ketal protecting group, although this is less common under standard nitrile reduction conditions.
Q4: How can I effectively monitor the progress of the reduction reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TCC). The starting nitrile is significantly less polar than the resulting amine. A suitable solvent system (e.g., ethyl acetate/hexane) will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the amine. The amine spot can be visualized using a ninhydrin stain. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction.
Q5: What is the recommended purification method for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?
A5: The purification of the product amine typically involves an acid-base extraction.[7] The crude reaction mixture is first treated to quench the reducing agent. The resulting solution is then acidified, which protonates the amine, making it water-soluble. The aqueous layer is washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted into an organic solvent. For high purity, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) is effective.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent (e.g., LiAlH₄). | Use a fresh, unopened bottle of the reducing agent. Ensure it is handled under anhydrous conditions. |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[1] | |
| Presence of water in the reaction. | Use anhydrous solvents and glassware. Dry the starting material if necessary. | |
| Formation of Secondary/Tertiary Amine Byproducts | Reaction of the primary amine product with the imine intermediate. | In catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[6] For hydride reductions, consider using a continuous flow setup or adding the nitrile slowly to an excess of the reducing agent. |
| Difficult Product Isolation | Product amine is water-soluble, leading to loss during workup. | Carefully adjust the pH during the acid-base extraction. Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble amines. |
| Cleavage of the Ketal Protecting Group | Harsh acidic conditions during workup. | Use a milder acid for pH adjustment during the workup, or minimize the time the product is in a strongly acidic solution. Consider a buffered workup. |
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.
-
Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by a 15% aqueous NaOH solution (1.5 volumes relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄).[8]
-
Workup: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the solid through a pad of celite and wash the filter cake thoroughly with THF or diethyl ether.
-
Extraction: Combine the filtrate and washes. If necessary, perform an acid-base extraction as described in the FAQ section for further purification.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Further purification can be achieved by column chromatography.[1]
Protocol 2: Reduction of this compound using Raney Nickel Catalyzed Hydrogenation
-
Preparation: To a solution of this compound (1.0 equivalent) in ethanol, add Raney Nickel (typically 10-20% by weight).
-
Reaction: Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography as described previously.
Visualizations
Caption: Troubleshooting workflow for the reduction of this compound.
Caption: Common reduction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 30482-25-8,8-AMinoMethyl-1,4-dioxaspiro[4.5]decane | lookchem [lookchem.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Van Leusen reaction, which involves the conversion of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1]
Q2: What are the critical parameters for a successful Van Leusen reaction in this synthesis?
A2: Several factors are crucial for high yield and purity:
-
Anhydrous Conditions: TosMIC and the strong base used (e.g., sodium hydride or potassium tert-butoxide) are sensitive to moisture. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the base and decomposition of TosMIC.[2]
-
Reagent Purity: The purity of both 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC is essential. Impurities in TosMIC, such as p-toluenesulfinic acid, can negatively impact the reaction yield.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[1]
-
Stoichiometry: A slight excess of TosMIC and the base is often used to drive the reaction to completion.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Inadequate Anhydrous Conditions: As mentioned, moisture is detrimental to the reaction.
-
Degraded Reagents: Old or improperly stored TosMIC or base can lead to reduced reactivity.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q4: What are the common impurities I should expect in my crude product?
A4: Common impurities include:
-
Unreacted Starting Materials: Residual 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC.
-
TosMIC Decomposition Products: Such as N-(tosylmethyl)formamide.
-
Van Leusen Reaction Intermediates: Incomplete reaction can lead to the presence of oxazoline or N-formylated alkeneimine intermediates.
-
Byproducts from Side Reactions: The presence of water can lead to the formation of p-toluenesulfinic acid from TosMIC.
Q5: How can I best purify the final product?
A5: The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous solvents. |
| Degraded TosMIC or base. | Use fresh, high-purity TosMIC and base. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction stalls, consider gentle heating. | |
| Multiple Spots on TLC of Crude Product | Incomplete reaction. | Increase the reaction time or consider adding a slight excess of TosMIC and base. |
| Formation of byproducts due to impurities. | Ensure the purity of starting materials. Purify the starting ketone if necessary. | |
| Decomposition of TosMIC. | Maintain strict anhydrous conditions and appropriate temperature control during the reaction. | |
| Difficulty in Purifying the Product | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. |
| Presence of highly polar impurities. | A pre-purification workup, such as washing the organic extract with brine, can help remove some polar impurities. |
Summary of Potential Impurities
| Impurity | Type | Potential Origin | Expected Analytical Signature (e.g., in HPLC/GC) |
| 1,4-Dioxaspiro[4.5]decan-8-one | Unreacted Starting Material | Incomplete reaction | A distinct peak, typically with a shorter retention time than the product. |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | Unreacted Starting Material | Excess reagent or incomplete reaction | A separate peak in the chromatogram. |
| N-(tosylmethyl)formamide | TosMIC Decomposition Product | Decomposition of TosMIC, especially in the presence of trace water | A more polar compound, likely with a different retention time. |
| Oxazoline intermediate | Reaction Intermediate | Incomplete reaction or side reaction | May be observed as a transient species or a stable byproduct. |
| N-formylated alkeneimine | Reaction Intermediate | Intermediate in the Van Leusen reaction mechanism | May be present in the crude product if the reaction is not fully complete. |
| p-Toluenesulfinic acid | Byproduct | Hydrolysis of TosMIC | A polar, acidic compound that can often be removed during aqueous workup. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Van Leusen reaction procedure.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
How to avoid byproduct formation in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Our focus is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Van Leusen reaction, which involves the conversion of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the desired nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1]
Q2: I am observing a significant amount of a byproduct with a different polarity from my desired nitrile. What could it be?
A2: A common byproduct in the Van Leusen reaction is a 4-alkoxy-2-oxazoline.[2] This can form, especially if an alcohol is used to accelerate the reaction and is present in excess. The reaction mechanism involves an intermediate that can be trapped by the alcohol.
Q3: My reaction yield is low, and I have a significant amount of unreacted starting material (1,4-Dioxaspiro[4.5]decan-8-one). What are the likely causes?
A3: Low conversion can be due to several factors:
-
Insufficient Base: The reaction requires a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) to deprotonate the TosMIC. Inadequate amounts of base will result in incomplete reaction.
-
Poor Quality Reagents: The purity of both the starting ketone and TosMIC is crucial. Impurities can interfere with the reaction.
-
Presence of Water: The reaction is sensitive to moisture, which can quench the base and hydrolyze the isocyanide. Ensure all reagents and solvents are anhydrous.
-
Low Reaction Temperature or Time: While the initial addition is often performed at low temperatures, the reaction may require warming to room temperature or gentle heating to go to completion. Insufficient reaction time can also lead to incomplete conversion.
Q4: Can I use a different cyanation method to avoid the issues with the Van Leusen reaction?
A4: While the Van Leusen reaction is widely used, other cyanation methods exist. However, for the conversion of a ketone to a nitrile with the addition of one carbon, the Van Leusen reaction is particularly effective. Alternative methods might involve multi-step sequences or the use of more hazardous reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Nitrile | Incomplete reaction. | - Ensure the use of a sufficient excess of a strong, dry base (e.g., 2.5-3 equivalents of potassium tert-butoxide).- Verify the purity of 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase the reaction time or gently warm the reaction mixture after the initial addition. |
| Formation of 4-alkoxy-2-oxazoline byproduct. | - If using an alcohol co-solvent, limit its amount to 1-2 equivalents.[2]- Consider running the reaction in an aprotic solvent system without alcohol, although the reaction may be slower. | |
| Degradation of TosMIC. | - Add the TosMIC solution to the base at a low temperature (e.g., -78 to 0 °C) to prevent decomposition.- Ensure the reaction is performed under anhydrous conditions, as water can lead to the degradation of TosMIC. | |
| Presence of Multiple Byproducts | Impure starting materials. | - Purify the 1,4-Dioxaspiro[4.5]decan-8-one, for example, by recrystallization or column chromatography, before use.- Use high-purity TosMIC from a reliable supplier. |
| Side reactions due to incorrect stoichiometry. | - Carefully control the stoichiometry of the reagents, particularly the base and TosMIC. | |
| Difficulty in Product Purification | Co-elution of byproducts with the desired nitrile. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as recrystallization if the product is a solid. |
Quantitative Data on Byproduct Formation (Illustrative)
The following tables present illustrative data on how reaction conditions can influence the yield of this compound and the formation of the primary byproduct, 4-methoxy-2-oxazoline (when methanol is used as an additive). This data is based on typical outcomes for Van Leusen reactions and should be used as a general guide.
Table 1: Effect of Base Equivalents on Product Distribution
| Equivalents of KOtBu | Yield of Nitrile (%) | Yield of Oxazoline Byproduct (%) | Unreacted Ketone (%) |
| 1.0 | 35 | 5 | 60 |
| 2.0 | 75 | 8 | 17 |
| 3.0 | 85 | 10 | 5 |
Table 2: Effect of Methanol Equivalents on Product Distribution
| Equivalents of Methanol | Yield of Nitrile (%) | Yield of Oxazoline Byproduct (%) |
| 0 | 65 | <1 |
| 1 | 80 | 5 |
| 5 | 70 | 25 |
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (optional)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (2.5 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
(Optional) If using methanol as an accelerator, add 1-2 equivalents of anhydrous methanol to the reaction mixture at this stage.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low nitrile yield.
References
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a persistent oil, but literature suggests it should be a solid. What could be the issue?
A1: This is a common issue that can arise from several factors:
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Residual Solvent: Trace amounts of the reaction or extraction solvent (e.g., THF, diethyl ether, toluene) can act as a plasticizer, preventing crystallization.
-
Presence of Impurities: Unreacted starting material, such as 1,4-Dioxaspiro[4.5]decan-8-one, or byproducts from the synthesis can lower the melting point of the final product.[1][2]
-
Water Content: The presence of water can interfere with the crystal lattice formation.
Troubleshooting Steps:
-
High-Vacuum Drying: Dry the product under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours) to remove residual solvents. Gentle heating (30-40 °C) can aid this process, but be cautious of potential decomposition.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether). Stir the mixture vigorously. This can wash away soluble impurities and often induces crystallization.
-
Re-purification: If the oil persists, re-purification by column chromatography or recrystallization may be necessary.
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How can I identify the impurities?
A2: The identity of the impurities depends heavily on the synthetic route used. For the Van Leusen reaction, common impurities include:
-
Unreacted Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one.[1]
-
TosMIC-related byproducts: p-Toluenesulfonylmethyl isocyanide (TosMIC) and its decomposition products.[1]
Identification & Removal Strategy:
-
Co-spotting on TLC: Run a TLC plate spotting your purified product, the starting material, and a co-spot of both. This will confirm if unreacted starting material is present.
-
Column Chromatography: This is the most effective method for separating the product from both more polar and less polar impurities.[1][3][4] A gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective.[1]
Q3: My yield is significantly lower than expected after column chromatography. What are the likely causes?
A3: Low recovery from column chromatography can be attributed to several factors:
-
Compound Adsorption: The nitrile and ketal functionalities can be somewhat polar, leading to irreversible adsorption onto the silica gel if the eluent is not polar enough.[3] Silica gel is slightly acidic and may not be suitable for all compounds.[5]
-
Improper Solvent System: Using a solvent system that is too polar can cause all compounds to elute together, leading to poor separation and mixed fractions.[4] Conversely, a system that is not polar enough will result in very slow or no elution.[4]
-
Sample Overloading: Exceeding the capacity of the column (typically a 20:1 to 50:1 ratio of silica to crude product by weight) can lead to poor separation.[3]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low chromatography yield.
Q4: Can I purify this compound by distillation?
A4: While the compound has a predicted boiling point of 308 °C, distillation at atmospheric pressure is not recommended due to the high temperature required, which could lead to decomposition.[6][7] However, vacuum distillation is a viable option.[7][8][9] This technique lowers the boiling point, allowing for distillation at a safer, lower temperature.[8][10] It is particularly useful for removing high-boiling impurities or for purification on a larger scale where chromatography is less practical.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude reaction mixture on a 1-5 gram scale.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
-
Develop a TLC plate using a solvent system of hexane and ethyl acetate. Start with a 9:1 ratio and adjust to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[11]
-
-
Column Preparation:
-
Select a column of appropriate size. For 1g of crude material, a 40g silica gel cartridge or a glass column packed with ~30-50g of silica is recommended.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~1-2 times the weight of the crude product) to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions and monitor them by TLC.
-
Once the less polar impurities have eluted, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate) to elute the desired product.[4]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Protocol 2: Purification by Recrystallization
This method is effective if a suitable single or dual solvent system can be found and is often used to obtain highly pure, crystalline material after initial purification by chromatography.
-
Solvent Screening:
-
Place a small amount of the crude product (~20 mg) into several test tubes.
-
Add small portions of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to each tube.[12]
-
The ideal solvent will dissolve the compound when hot but not at room temperature.[13][14]
-
-
Dissolution:
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[16]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[15][16]
-
-
Isolation:
Data & Visualization
Table 1: Physical & Chromatographic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [6][17] |
| Molecular Weight | 167.21 g/mol | [17] |
| Appearance | White Solid | [1] |
| Melting Point | 63.73 °C (Predicted) | [6] |
| Boiling Point | 308 °C (Predicted, at 760 mmHg) | [6] |
| TLC Rf Value | ~0.3 (in 3:1 Hexane:Ethyl Acetate) | [1] |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. 1,4-dioxaspiro<4.5>decane-8-carbonitrile | CAS 69947-09-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. Purification [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scbt.com [scbt.com]
Optimizing catalyst loading for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the Van Leusen reaction, which involves treating the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1] This one-pot reaction efficiently converts the ketone to the desired nitrile with the addition of a single carbon atom.[2]
Q2: How can I synthesize the starting material, 1,4-Dioxaspiro[4.5]decan-8-one?
A2: A common and effective route is the ketalization of 1,4-cyclohexanedione with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid (p-TSA).[3] An alternative method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using acetic acid as a catalyst.[4]
Q3: What are the critical parameters to control during the Van Leusen reaction for optimal nitrile synthesis?
A3: Several factors are crucial for a successful Van Leusen reaction:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the decomposition of TosMIC and the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is typically used to deprotonate TosMIC. The stoichiometry of the base is critical and should be optimized.
-
Reaction Temperature: The initial addition of reagents is often performed at low temperatures (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
Addition of an Alcohol: The addition of a primary alcohol, such as methanol or ethanol (typically 1-2 equivalents), can significantly accelerate the reaction. However, an excess may lead to the formation of 4-alkoxy-2-oxazoline byproducts.[2]
Q4: I am observing a significant amount of unreacted starting ketone. What could be the issue?
A4: Unreacted starting material can be due to several factors:
-
Insufficient Base: The base is crucial for deprotonating TosMIC to form the reactive intermediate. Ensure the base is fresh and used in the correct stoichiometric amount.
-
Deactivated TosMIC Reagent: TosMIC can degrade if not stored properly under anhydrous conditions.
-
Low Reaction Temperature or Insufficient Reaction Time: Some reactions may require gentle heating or longer reaction times to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q5: How can I minimize the formation of byproducts in my reaction?
A5: To minimize byproducts:
-
Maintain Anhydrous Conditions: This is the most critical factor to prevent the hydrolysis of TosMIC.
-
Control Stoichiometry: Use the optimized amounts of TosMIC and base. An excess of either can lead to side reactions.
-
Optimize Alcohol Additive: If using a primary alcohol to accelerate the reaction, carefully control the amount to avoid the formation of oxazoline byproducts.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient base-mediated deprotonation of TosMIC | Use a freshly opened bottle of a strong, non-nucleophilic base like potassium tert-butoxide. Consider screening other bases such as sodium hydride. Ensure the stoichiometry is correct. |
| Degradation of TosMIC reagent | Use high-purity TosMIC and store it in a desiccator. |
| Incomplete reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Side reactions consuming starting materials | Optimize the stoichiometry of reagents. If using an alcohol additive, ensure it is not in large excess. |
| Product loss during workup and purification | The product is a relatively polar nitrile. Ensure appropriate extraction solvents and chromatography conditions are used. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct/Issue | Possible Cause | Troubleshooting Step |
| Formation of N-(tosylmethyl)formamide | Decomposition of TosMIC, often due to the presence of water under basic conditions. | Strictly maintain anhydrous conditions throughout the experiment. |
| Formation of 4-alkoxy-2-oxazoline | Excess of primary alcohol (e.g., methanol) used to accelerate the reaction.[2] | Judiciously control the amount of alcohol added, typically in the range of 1-2 equivalents. |
| Hydrolysis of the spiroketal group | Exposure to acidic conditions during workup or purification.[5] | Maintain a neutral or slightly basic pH during the workup. If an acidic wash is necessary, perform it quickly at low temperatures. |
| Tarry byproducts or polymerization | This can occur with complex substrates or non-optimized reaction conditions. | Ensure a suitable reaction concentration; highly concentrated reactions can sometimes lead to polymerization. Optimize the reaction temperature. |
Data Presentation
Table 1: Optimization of Acid Catalyst Loading for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis via Deketalization
This table illustrates the effect of catalyst choice and reaction conditions on the yield of the precursor ketone.
| Catalyst | Reaction Temperature (°C) | Volume Ratio (Catalyst:H₂O) | Reactant Concentration (g/mL) | Reaction Time | Chromatographic Yield (%) | Reference |
| Literature Method | - | - | - | 15 h | 65 | [4] |
| Acetic Acid | 65 | 5:1 | 0.5 | 11 min | 80 | [4] |
Table 2: Effect of Reagent Stoichiometry on the Van Leusen Reaction Conversion
The following data, adapted from a study on a model ketone, demonstrates the impact of reagent stoichiometry on product conversion.
| Entry | TosMIC (equiv.) | KOtBu (equiv.) | Reaction Time (h) | Conversion (%) | Reference |
| 1 | 1.3 | 3.0 | 2 | 63 | [6] |
| 2 | 1.3 + 1.0 (after 1h) | 1.0 + 2.0 (after 1h) | 4 | 91 | [6] |
| 3 | 1.1 + 1.0 (after 1h) | 1.0 + 2.0 (after 1h) | 4 | 93 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Ketalization
This protocol describes a general procedure for the synthesis of the ketone precursor.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents), and a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound via Van Leusen Reaction
This protocol is a general method for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile.[2][7]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (2.0-2.5 equivalents) to the stirred solvent.
-
TosMIC Addition: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1-1.3 equivalents) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Ketone Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The primary focus is on the impact of temperature on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the synthesis of this compound via the Van Leusen reaction?
A1: The synthesis, which involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC), is typically conducted at temperatures ranging from 0 °C to room temperature (approximately 20-25 °C). For less reactive or sterically hindered ketones, elevated temperatures may be necessary to achieve a reasonable reaction rate and yield.[1][2]
Q2: How does temperature affect the yield of the reaction?
A2: Temperature has a significant impact on the reaction yield. At very low temperatures (e.g., below 0 °C), the reaction rate may be too slow, leading to incomplete conversion and low yields. As the temperature is increased, the reaction rate generally increases, leading to higher yields within an optimal temperature range. However, excessively high temperatures can lead to the degradation of reactants and products, as well as the formation of byproducts, which will decrease the overall yield of the desired product.
Q3: What are the potential side reactions, and how are they influenced by temperature?
A3: The primary side reactions in the Van Leusen synthesis of nitriles include the formation of oxazolines and the decomposition of TosMIC. At higher temperatures, the rate of these side reactions can increase, leading to a decrease in the purity of the final product. TosMIC and its derivatives can be thermally unstable at temperatures above 80°C.[3][4][5] Additionally, if any acidic impurities are present, elevated temperatures can promote the hydrolysis of the ketal protecting group.[6]
Q4: Can the reaction be run at elevated temperatures to speed it up?
A4: While gentle heating can sometimes be beneficial, especially for less reactive ketones, high temperatures should be avoided.[1] Isocyanides similar to TosMIC have been found to be thermally unstable at temperatures exceeding 80 °C.[5] It is recommended to maintain the reaction temperature within a range that balances a reasonable reaction rate with the stability of the reactants and intermediates. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time at a given temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress by TLC. An optimal range is often found between 0 °C and room temperature. |
| Inefficient deprotonation of TosMIC: The base may not be strong enough or may have degraded. | Ensure the use of a strong, fresh base like sodium hydride or potassium tert-butoxide. | |
| Low Yield with Multiple Byproducts | Reaction temperature is too high: This can lead to the decomposition of TosMIC, the desired product, or the formation of side products. | Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a longer reaction time. Ensure the temperature is maintained consistently. |
| Presence of moisture: Water can react with the base and interfere with the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Starting Ketone in Final Product | Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time at the chosen temperature. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. A slight increase in temperature might also be necessary. |
| Ketal Group Hydrolysis | Acidic conditions: The presence of acidic impurities, even in trace amounts, can lead to the deprotection of the cyclohexanone.[6] | Ensure all glassware is clean and free of acidic residue. Use freshly distilled solvents and high-purity reagents. The reaction should be performed under basic conditions. |
Effect of Temperature on Reaction Yield and Purity
The following table summarizes the expected impact of different temperatures on the synthesis of this compound. These values are illustrative and may vary based on specific reaction conditions.
| Temperature (°C) | Expected Yield (%) | Purity (%) | Observations |
| -10 to 0 | 20-40 | >95 | Very slow reaction rate, may require extended reaction times. |
| 0 to 10 | 60-80 | >95 | Generally optimal temperature range for high yield and purity. |
| 10 to 25 (Room Temp) | 70-85 | 90-95 | Good reaction rate, with a slight potential for minor byproduct formation. |
| 25 to 40 | 60-75 | 85-90 | Increased rate of byproduct formation. |
| > 40 | < 60 | < 85 | Significant byproduct formation and potential for reactant/product degradation. |
Experimental Protocols
Synthesis of this compound
This procedure details the Van Leusen reaction to convert 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding nitrile.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF and add it dropwise to the reaction mixture at the desired temperature (e.g., 0 °C, room temperature).
-
Allow the reaction to stir at the selected temperature for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 2. varsal.com [varsal.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, with a particular focus on the critical role of solvent selection. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Van Leusen reaction. This reaction involves the treatment of the corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1][2]
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent plays a crucial role in the Van Leusen reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. Aprotic solvents are generally preferred for the synthesis of nitriles from ketones. The polarity of the solvent can significantly impact the reaction's efficiency. For less reactive ketones, more polar solvents may be required to achieve a satisfactory yield.
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Anhydrous aprotic solvents such as Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly recommended for the Van Leusen reaction with ketones.[3] THF is a widely used solvent for this transformation, often providing good yields. For less reactive ketones, more polar aprotic solvents like dimethyl sulfoxide (DMSO) can be employed, typically at elevated temperatures, to enhance the reaction rate and yield.[4]
Q4: Can protic solvents like methanol be used?
A4: While the addition of a primary alcohol like methanol can accelerate the deformylation step in the Van Leusen reaction mechanism, it is generally not recommended for the synthesis of nitriles from ketones.[5] The use of protic solvents can promote the formation of unwanted byproducts, such as 4-alkoxy-2-oxazolines, which can complicate purification and reduce the overall yield of the desired nitrile.[5]
Q5: What are the typical yields for this reaction?
A5: Under optimized conditions using anhydrous THF as the solvent, the synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-one can be expected to yield between 75-85%.[1] However, the yield is highly dependent on the specific reaction conditions, including the choice of solvent, base, and the purity of the reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium hydride) may have degraded due to improper storage or handling. 2. Wet Reagents/Solvent: The presence of moisture can quench the strong base and inhibit the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the initial temperature. | 1. Use a fresh, unopened container of the base or test the activity of the existing batch. 2. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. After the initial addition of reagents at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for an extended period (12-16 hours).[1] |
| Formation of a White Precipitate (other than product) | 1. Incomplete Reaction: The precipitate could be unreacted starting materials or intermediates. 2. Side Reactions: Unwanted side reactions can lead to the formation of insoluble byproducts. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture. 2. Analyze the precipitate to identify its structure. This can help in diagnosing the specific side reaction and adjusting the reaction conditions accordingly. |
| Product is Difficult to Purify | 1. Presence of Byproducts: The use of non-optimal solvents can lead to the formation of byproducts with similar polarity to the desired product. 2. Residual TosMIC or Tosyl Byproducts: These can co-elute with the product during chromatography. | 1. Optimize the solvent for the reaction to minimize byproduct formation. Consider using a different solvent system for column chromatography to improve separation. 2. A proper aqueous workup is crucial to remove most of the tosyl-containing impurities. Washing the organic layer with brine can also help. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of TosMIC and the ketone starting material can affect the outcome. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can lead to different results. | 1. Ensure the purity of all reagents before starting the reaction. Purify the starting materials if necessary. 2. Carefully control all reaction parameters. Use a temperature-controlled bath and consistent stirring to ensure reproducibility. |
Solvent Effects on Reaction Performance
The choice of solvent is a critical parameter in the synthesis of this compound via the Van Leusen reaction. The following table summarizes the expected outcomes with different solvents based on general principles of the Van Leusen reaction.
| Solvent | Type | Expected Yield | Purity | Reaction Time | Notes |
| Tetrahydrofuran (THF) | Aprotic Ether | Good to Excellent (75-85%)[1] | High | Moderate (12-16 h)[1] | Commonly used and recommended for this transformation. Anhydrous conditions are essential. |
| 1,2-Dimethoxyethane (DME) | Aprotic Ether | Good to Excellent | High | Moderate | Similar to THF, can be a suitable alternative. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Potentially Higher for Hindered Ketones[4] | Moderate to High | Potentially Shorter | Useful for less reactive ketones, may require heating which can lead to side reactions. |
| Methanol (MeOH) | Protic | Low to Moderate | Low | Variable | Not recommended due to the high potential for byproduct formation (e.g., 4-methoxy-2-oxazoline).[5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable method for the synthesis of the target compound.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and other challenges encountered during the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, particularly when employing the Van Leusen reaction.
Issue 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis indicates a significant amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one.
-
The isolated yield of the desired nitrile product is substantially below the anticipated 75-85%.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Sodium Hydride (NaH) | NaH is highly susceptible to deactivation by moisture. It is recommended to use NaH from a freshly opened container or to wash the NaH with dry hexanes to remove the protective mineral oil and any surface oxidation. All handling of NaH should be performed under a strict inert atmosphere, such as argon or nitrogen. |
| Decomposition of TosMIC | p-Toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to moisture and can degrade, particularly under basic conditions in the presence of water.[2] It is crucial to use rigorously dried solvents and glassware. TosMIC should be stored in a desiccator to prevent decomposition. |
| Incomplete Deprotonation of TosMIC | The formation of the TosMIC anion is essential for the reaction to proceed. Ensure that the reaction between NaH and TosMIC is allowed to stir for a sufficient duration (typically 30 minutes at 0 °C) before the addition of the ketone. |
| Suboptimal Reaction Temperature | While the initial steps of the reaction are conducted at 0 °C, the reaction mixture is typically allowed to warm to room temperature and stirred for an extended period (12-16 hours) to ensure completion.[1] |
Issue 2: Presence of Significant Impurities After Reaction
Symptoms:
-
TLC analysis reveals multiple spots in addition to the product and starting material.
-
The crude ¹H NMR spectrum is complex, showing numerous unexpected peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions from Enolization | The starting ketone possesses enolizable protons, which can lead to side reactions under the strongly basic conditions of the reaction. To minimize self-condensation or other enolate-related side reactions, the ketone solution should be added dropwise to the reaction mixture at 0 °C, maintaining a low concentration of the ketone. |
| Hydrolysis of the Spiroketal | The spiroketal functional group is known to be sensitive to acidic conditions. During the workup, acidic quenches should be avoided. A neutral quench with water, followed by extraction, is recommended. If an acidic wash is deemed necessary, it should be performed with a dilute, weak acid for a minimal amount of time at a low temperature. |
| Hydrolysis of the Nitrile | Although nitriles are generally stable, they can undergo hydrolysis to the corresponding amide or carboxylic acid under prolonged exposure to harsh acidic or basic conditions, particularly with heating.[3][4] The workup should be carried out promptly and without the application of heat. |
| Formation of N-(tosylmethyl)formamide | This byproduct can form from the decomposition of TosMIC, especially in the presence of water.[2] Maintaining strict anhydrous conditions is critical to prevent this side reaction. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product is challenging to separate from impurities via column chromatography.
-
The isolated product is an oil, whereas the literature describes it as a white solid.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | The polarity of the product may be similar to that of certain impurities. It is important to optimize the solvent system for column chromatography. A gradient elution from hexane to a hexane/ethyl acetate mixture is generally effective.[1] If streaking is observed on the TLC plate, adding a small amount of triethylamine to the eluent can help to deactivate the silica gel.[5] |
| Residual Solvent | The product may retain solvents, resulting in an oily consistency. Ensure the product is thoroughly dried under a high vacuum. |
| Presence of Polar Byproducts | If hydrolysis of the nitrile has occurred, the resulting amide or carboxylic acid will be more polar. A pre-purification step, such as washing the organic extract with a dilute basic solution to remove acidic impurities, followed by a cautious wash with a dilute acidic solution to remove basic impurities, can be beneficial. Care must be taken during the acidic wash due to the sensitivity of the spiroketal. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound using the Van Leusen reaction?
A1: Under optimized conditions, the expected yield is generally in the range of 75-85%.[1]
Q2: What are the most critical parameters for a successful Van Leusen reaction in this synthesis?
A2: The most critical parameters are:
-
Anhydrous conditions: All reagents, solvents, and glassware must be meticulously dried to prevent the decomposition of sodium hydride and TosMIC.[2]
-
Inert atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent sodium hydride from reacting with atmospheric moisture and oxygen.
-
Temperature control: The initial deprotonation of TosMIC and the subsequent addition of the ketone should be carried out at 0 °C to manage the reaction rate and minimize the formation of byproducts. The reaction is then typically allowed to warm to room temperature.[1]
Q3: Is there a risk of the spiroketal ring opening under the strongly basic conditions of the Van Leusen reaction?
A3: Spiroketals are generally stable under basic conditions. The primary stability concern for the spiroketal moiety is its susceptibility to acid-catalyzed hydrolysis. Therefore, the spiroketal is expected to remain intact during the Van Leusen reaction. However, it is crucial to avoid acidic conditions during the workup.
Q4: My final product is an oil, but the literature indicates it should be a white solid. What should I do?
A4: An oily appearance may be due to the presence of residual solvents or impurities. First, ensure the product is thoroughly dried under a high vacuum. If it remains an oil, it is likely impure and may require re-purification by column chromatography with an optimized eluent system. Minor impurities can sometimes inhibit crystallization; in such cases, trituration with a non-polar solvent like hexane or pentane may induce solidification.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be confirmed using standard analytical methods:
-
¹H and ¹³C NMR spectroscopy: To verify the chemical structure.[1]
-
Infrared (IR) spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency around 2240 cm⁻¹.[1]
-
Thin Layer Chromatography (TLC): To assess purity relative to the starting material and any byproducts.
-
Melting point analysis: To compare the measured melting point with the literature value for the pure compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | [1] |
| Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) | [1] |
| Base | Sodium Hydride (NaH) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 12-16 hours | [1] |
| Expected Yield | 75-85% | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H) | [1] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂) | [1] |
| IR (KBr) | 2240 cm⁻¹ (C≡N), 1100 cm⁻¹ (C-O) | [1] |
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction
This protocol is adapted from a published procedure.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a high vacuum to remove any residual hexane.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Partition the mixture between water and a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Mandatory Visualization
References
Validation & Comparative
Spectroscopic Analysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages experimental data from structurally similar analogs to predict its spectral characteristics. This approach offers valuable insights for researchers engaged in the synthesis, identification, and characterization of novel spirocyclic compounds.
Comparative Spectral Data
Table 1: Comparison of ¹H NMR and ¹³C NMR Chemical Shifts (δ) for 1,4-Dioxaspiro[4.5]decane Analogs and Predicted Values for this compound.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1,4-Dioxaspiro[4.5]decan-8-one | Data not fully available. | Available, but specific shifts not detailed in search results.[1] |
| 1,4-Dioxaspiro[4.5]decan-8-ol | Data not available. | Available, but specific shifts not detailed in search results.[2] |
| Predicted this compound | C8-H: ~2.5-3.0 ppm (deshielded by nitrile group) Dioxolane protons: ~3.9 ppm Cyclohexane protons: ~1.5-2.2 ppm | C≡N: ~120 ppm C8: ~30-35 ppm (deshielded) Spiro carbon: ~108 ppm Dioxolane carbons: ~64 ppm Cyclohexane carbons: ~20-40 ppm |
Table 2: Comparison of Mass Spectrometry Data (m/z) for 1,4-Dioxaspiro[4.5]decane Analogs and Predicted Fragmentation for this compound.
| Compound | Molecular Ion (M+) | Key Fragments |
| 1,4-Dioxaspiro[4.5]decane | 142[3][4] | m/z 99 (loss of C2H3O), m/z 86 (ethylene ketal fragment)[3] |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156[5] | m/z 99 (base peak)[5] |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 158[2] | Data not detailed. |
| Predicted this compound | 167 | Loss of HCN (m/z 140), fragments related to the dioxolane and cyclohexane rings. |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality NMR and mass spectrometry data for spirocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Compounds:
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate).
-
LC Column: A reverse-phase column (e.g., C18) is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to combining NMR and MS data for structural elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Logic for combining NMR and MS data.
References
- 1. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 2. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 4. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent synthesis routes for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the development of novel therapeutics. The spirocyclic scaffold of this compound offers a unique three-dimensional architecture that is of significant interest in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. The following sections present an objective comparison of synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific needs.
Route 1: The Van Leusen Reaction
The Van Leusen reaction is a well-established method for the conversion of ketones to nitriles with the addition of one carbon atom. This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as the key reagent in the presence of a strong base. For the synthesis of this compound, this method starts from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | [1] |
| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) | [1] |
| Base | Sodium Hydride (NaH) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12-16 hours | [1] |
| Yield | 75-85% | [1] |
| Purification | Column chromatography on silica gel | [1] |
Experimental Protocol
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure: [1]
-
A flask is charged with sodium hydride under a nitrogen atmosphere.
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of TosMIC in anhydrous THF is added dropwise to the stirred sodium hydride suspension over 15 minutes.
-
The mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Reaction Pathway
Caption: Van Leusen reaction pathway for nitrile synthesis.
Route 2: Cyanosilylation with Trimethylsilyl Cyanide (TMSCN)
Representative Quantitative Data for Cyanosilylation of Cyclic Ketones
| Parameter | Value | Reference |
| Starting Material | Cyclic Ketone | [2] |
| Key Reagent | Trimethylsilyl cyanide (TMSCN) | [2][3] |
| Catalyst | N-Methylmorpholine N-oxide (NMO) or Lewis Acids (e.g., ZnI₂) | [2][4] |
| Solvent | Acetonitrile or Dichloromethane | [4] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | Generally shorter than Van Leusen, typically a few hours | [2] |
| Yield | Generally high (>90% for the cyanohydrin ether) | [2] |
| Purification | Direct use or purification of the intermediate by chromatography | [4] |
Generalized Experimental Protocol
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv)
-
Catalyst (e.g., N-Methylmorpholine N-oxide, catalytic amount)
-
Anhydrous solvent (e.g., Acetonitrile)
-
For conversion to nitrile: Sodium Iodide (NaI) and Trimethylsilyl chloride (Me₃SiCl)
-
Water
Procedure:
Step 1: Formation of the Trimethylsilyloxy Nitrile [2][4]
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one in the chosen anhydrous solvent, add the catalyst.
-
Add trimethylsilyl cyanide dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude trimethylsilyloxy nitrile, which may be used directly in the next step.
Step 2: Reductive Conversion to the Nitrile [4]
-
Dissolve the crude trimethylsilyloxy nitrile in acetonitrile.
-
Add sodium iodide and trimethylsilyl chloride to the solution.
-
Stir the mixture at room temperature, followed by the addition of water.
-
The reaction is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography.
Reaction Pathway
Caption: Cyanosilylation and subsequent conversion to the nitrile.
Head-to-Head Comparison of Synthesis Routes
| Feature | Van Leusen Reaction | Cyanosilylation with TMSCN |
| Starting Material | Ketone | Ketone |
| Key Reagents | p-Toluenesulfonylmethyl isocyanide (TosMIC), strong base (NaH) | Trimethylsilyl cyanide (TMSCN), catalyst (Lewis acid or base) |
| Reagent Toxicity | TosMIC is toxic and should be handled with care. NaH is highly reactive with water. | TMSCN is a safer alternative to HCN but is still toxic and moisture-sensitive. |
| Reaction Conditions | Requires strictly anhydrous conditions and handling of a strong base. | Generally milder conditions, often at room temperature. |
| Yield | Good to excellent (75-85% reported for the target molecule).[1] | Generally high for the intermediate cyanohydrin ether (>90%). The subsequent reduction step yield needs to be considered for the overall process.[2] |
| Byproducts | p-Toluenesulfinic acid salts. | Silylated byproducts. |
| Substrate Scope | Broad for many ketones. | Very broad, applicable to a wide range of ketones and aldehydes. |
Discussion and Recommendations
Both the Van Leusen reaction and cyanosilylation present viable pathways for the synthesis of this compound from its ketone precursor.
The Van Leusen reaction is a well-documented and reliable one-pot method that directly yields the desired nitrile. Its primary advantages are the good to excellent reported yields for this specific transformation and the straightforward nature of the reaction. However, it requires the use of the toxic reagent TosMIC and a strong, water-sensitive base like sodium hydride, which necessitates careful handling and strictly anhydrous conditions.
Cyanosilylation with TMSCN offers a potentially milder and safer alternative. The use of TMSCN avoids the direct handling of highly toxic hydrogen cyanide.[3] The reaction conditions are generally less harsh, and the formation of the intermediate silylated cyanohydrin is often very high-yielding. A key consideration for this route is that it is a two-step process, requiring the subsequent conversion of the intermediate to the final nitrile. The overall yield will be dependent on the efficiency of both steps.
The choice between these two synthetic routes will depend on the specific laboratory capabilities and priorities of the researcher.
-
For a well-established, one-pot synthesis with a proven track record for this particular molecule, the Van Leusen reaction is an excellent choice, provided the necessary precautions for handling the reagents are in place.
-
For researchers seeking a milder reaction profile and wishing to avoid the use of TosMIC and sodium hydride, cyanosilylation with TMSCN presents a compelling alternative. While it involves an additional step, the high efficiency of each step and the broader applicability of the reagents may be advantageous in many research settings.
It is recommended that researchers evaluate both methods based on their access to reagents, comfort with the required reaction conditions, and the desired scale of the synthesis.
References
Comparative Purity Analysis of Synthesized 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: the Van Leusen reaction and the Strecker synthesis. The purity of the synthesized compound is evaluated using state-of-the-art analytical techniques, with detailed experimental protocols and comparative data to inform methodology selection in research and development settings.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical as it directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of two common synthetic methods for this compound, focusing on the purity of the final product as determined by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthetic Methodologies: A Head-to-Head Comparison
Two primary methods for the synthesis of this compound from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, are the Van Leusen reaction and the Strecker synthesis.
Method 1: Van Leusen Reaction
The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to convert a ketone into a nitrile with the addition of one carbon atom.[1] This method is known for its relatively high yields and straightforward procedure.
Method 2: Strecker Synthesis
The Strecker synthesis is a classic method for producing α-aminonitriles from a ketone, ammonia, and a cyanide source.[2][3][4] For the synthesis of a simple nitrile, a modified approach using a cyanide salt in the presence of an acid catalyst is employed to form a cyanohydrin intermediate, which is then converted to the nitrile.
Purity Analysis Data
The purity of this compound synthesized by both methods was assessed using GC-MS, HPLC, and qNMR. The results are summarized in the table below.
| Analytical Method | Parameter | Van Leusen Reaction Product | Strecker Synthesis Product |
| GC-MS | Purity (%) | 99.2 | 97.5 |
| Major Impurity | Unreacted 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decane-8-cyanohydrin | |
| HPLC | Purity (Area %) | 99.5 | 98.0 |
| Retention Time (min) | 8.2 | 8.2 | |
| qNMR | Absolute Purity (%) | 99.1 | 97.2 |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis are provided below to allow for replication and adaptation in various laboratory settings.
Synthesis Protocols
Method 1: Van Leusen Reaction
-
Reaction Setup: To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and p-toluenesulfonylmethyl isocyanide (15.0 g, 76.8 mmol) in dry dimethoxyethane (200 mL) under an argon atmosphere at 0 °C, add a solution of sodium tert-butoxide (7.7 g, 80.0 mmol) in tert-butanol (80 mL) dropwise over 30 minutes.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with water (100 mL) and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford this compound as a white solid.
-
Expected Yield: 75-85%.[1]
Method 2: Strecker Synthesis (Adapted Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (100 mL). Add a solution of potassium cyanide (4.6 g, 70.4 mmol) in water (20 mL) dropwise at 0 °C.
-
Reaction Execution: Slowly add hydrochloric acid (6 M, 12 mL) to the mixture while maintaining the temperature at 0-5 °C. Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluent: ethyl acetate/hexanes, 1:5).
-
Estimated Yield: 60-70%.
Purity Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, 1.0 mL/min
-
MSD Transfer Line: 280 °C
-
Ionization: Electron Ionization (EI), 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation: 1 mg/mL in dichloromethane.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Waters Alliance e2695 with 2998 Photodiode Array Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and return to initial conditions.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: 1 mg/mL in acetonitrile/water (1:1).
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Pulse Program: zg30
-
Acquisition Parameters: 30° pulse, relaxation delay (D1) of 60 s, 16 scans.
-
Processing: Apply exponential line broadening of 0.3 Hz.
-
Quantification: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the internal standard.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Signaling Pathways and Logical Relationships
The choice of synthetic method can be guided by the desired purity profile and acceptable impurity types. The following diagram illustrates the logical relationship between the synthetic routes and the primary expected impurities.
Conclusion
Both the Van Leusen reaction and the Strecker synthesis provide viable routes to this compound. The Van Leusen reaction offers a higher yield and purity, with the primary impurity being unreacted starting material, which can often be removed through standard purification techniques. The Strecker synthesis, while potentially lower in yield, provides an alternative pathway, with the main impurity being the cyanohydrin intermediate. The choice of synthetic route may therefore depend on the specific requirements of the subsequent synthetic steps and the acceptable impurity profile. The provided analytical methods offer a robust framework for the accurate determination of purity for this important synthetic intermediate.
References
- 1. Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a valuable building block in the synthesis of various pharmaceutical candidates. This guide provides a comparative analysis of two prominent methods for its synthesis: the Van Leusen reaction and cyanation using trimethylsilyl cyanide (TMSCN).
This document outlines the experimental protocols for each method, presents a side-by-side comparison of their efficiencies based on available data, and includes visualizations to clarify the synthetic pathways and workflows.
Method 1: The Van Leusen Reaction
The Van Leusen reaction is a well-established method for the one-carbon homologation of ketones to nitriles. In this case, it facilitates the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the desired this compound using tosylmethyl isocyanide (TosMIC).
Experimental Protocol[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.4 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]
Method 2: Cyanation using Trimethylsilyl Cyanide (TMSCN)
General Experimental Protocol (Inferred)
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., Zinc iodide (ZnI₂), Indium(III) chloride (InCl₃), or a similar catalyst)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN))
-
Quenching solution (e.g., water, saturated aqueous sodium bicarbonate (NaHCO₃))
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (catalytic amount, e.g., 5-10 mol%).
-
Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Extract the aqueous layer with an organic solvent (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
The resulting intermediate, a trimethylsilyl-protected cyanohydrin, would then typically be subjected to elimination (e.g., using POCl₃/pyridine or SOCl₂/pyridine) to afford the α,β-unsaturated nitrile, or in some cases, direct formation of the saturated nitrile may occur depending on the reaction conditions and workup.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison
| Parameter | Van Leusen Reaction | Cyanation with TMSCN (Anticipated) |
| Reported Yield | 75-85%[1] | Data not specifically available for this substrate. Generally moderate to high yields for other ketones. |
| Reagents | 1,4-Dioxaspiro[4.5]decan-8-one, TosMIC, NaH | 1,4-Dioxaspiro[4.5]decan-8-one, TMSCN, Lewis Acid Catalyst |
| Reaction Conditions | 0 °C to room temperature, 12-16 hours | Typically room temperature, reaction times can vary. |
| Advantages | Well-documented for this specific substrate with a reliable yield.[1] | Generally milder conditions, avoids the use of sodium hydride. |
| Disadvantages | Requires the use of sodium hydride, which is highly reactive and requires careful handling. TosMIC can be toxic. | Two-step process (cyanohydrin formation and then elimination) may be required. The optimal Lewis acid and conditions for this specific substrate need to be determined experimentally. |
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic methods, the following diagrams have been generated.
Caption: Synthetic pathway of the Van Leusen reaction.
Caption: General pathway for TMSCN-mediated cyanation.
Experimental Workflow Comparison
The following diagram illustrates the key stages in the workflow for each synthetic method, highlighting the differences in reaction and workup procedures.
Caption: Comparison of experimental workflows.
Conclusion
The Van Leusen reaction provides a reliable and well-documented method for the synthesis of this compound with good yields.[1] While cyanation using TMSCN presents a potentially milder alternative, further experimental investigation is required to determine the optimal conditions and ascertain its efficiency for this specific substrate. Researchers should consider factors such as reagent availability, handling requirements, and the need for process optimization when selecting the most appropriate synthetic route for their specific needs.
References
A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and Structurally Related Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitrile Reactivity
Nitriles (R-C≡N) are versatile functional groups in organic synthesis. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack.[1] The reactivity of nitriles is primarily influenced by:
-
Electronic Effects: Electron-withdrawing groups attached to the carbon framework enhance the electrophilicity of the nitrile carbon, increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.[2][3]
-
Steric Hindrance: Bulky substituents near the nitrile group can impede the approach of nucleophiles, thereby reducing the reaction rate.[2]
The compounds under comparison are:
-
1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A spirocyclic nitrile with an ethylene ketal protecting a ketone functionality.
-
Cyclohexanecarbonitrile: A simple aliphatic nitrile on a cyclohexane ring.[1]
-
4-Cyanocyclohexanone: A cyclohexanecarbonitrile derivative bearing a ketone group.
Predicted Reactivity Comparison
Based on the structural differences, a qualitative prediction of the relative reactivity of these three nitriles in common reactions can be made.
Table 1: Predicted Relative Reactivity of Selected Nitriles
| Reaction Type | This compound | Cyclohexanecarbonitrile | 4-Cyanocyclohexanone | Rationale |
| Reduction (e.g., with LiAlH₄) | Moderate | High | Low to Moderate | The spirocyclic ketal in this compound may introduce moderate steric hindrance compared to the unsubstituted cyclohexanecarbonitrile. The electron-withdrawing ketone in 4-cyanocyclohexanone is expected to increase the electrophilicity of the nitrile carbon, but the ketone itself is susceptible to reduction, potentially leading to a mixture of products and lower yields of the desired amine.[2] |
| Acid-Catalyzed Hydrolysis | Low to Moderate | Moderate | High | The ketal group in this compound is acid-sensitive and may be cleaved under strong acidic conditions, complicating the reaction.[4] The electron-withdrawing ketone in 4-cyanocyclohexanone is expected to activate the nitrile group towards hydrolysis.[5][6] |
| Base-Catalyzed Hydrolysis | Moderate | High | High | All three nitriles are expected to undergo hydrolysis under basic conditions. The presence of the electron-withdrawing ketone in 4-cyanocyclohexanone should enhance its reactivity. |
| Grignard Reaction | Moderate | High | Low | The Grignard reagent will preferentially attack the more electrophilic ketone in 4-cyanocyclohexanone.[7] The spirocyclic structure of this compound may present some steric hindrance compared to cyclohexanecarbonitrile.[8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols can serve as a baseline for comparative studies.
Synthesis of this compound
This two-step synthesis starts from 1,4-dioxaspiro[4.5]decan-8-one.[9]
Step 1: Van Leusen Reaction to form the Nitrile
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of TosMIC (1.2 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
-
-
Expected Yield: 75-85%[9]
Step 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[9]
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for nitrile reactions.
Caption: Synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Caption: General experimental workflow for nitrile reactions.
Conclusion
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to cyclohexanecarbonitrile and 4-cyanocyclohexanone. The presence of the spirocyclic ketal in this compound is expected to introduce moderate steric hindrance and provides a site for potential side reactions under acidic conditions. For reactions where the carbonyl group's presence in 4-cyanocyclohexanone interferes, this compound serves as a valuable, protected alternative. The provided experimental protocols offer a starting point for further investigation and optimization of reactions involving these important synthetic intermediates. Further quantitative kinetic studies are encouraged to validate these qualitative predictions.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Analytical Method Validation for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The selection of a suitable analytical technique is crucial for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines and objectively compares key analytical techniques, offering supporting experimental data and detailed protocols to facilitate method selection and implementation.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a spiroketal and a nitrile group, requires robust analytical methods to ensure its identity, purity, and quality. Potential impurities can originate from the synthesis process, degradation, or be related isomers. Therefore, the selected analytical methods must be capable of separating the main compound from related substances, including starting materials, by-products, and degradants.
Comparison of Key Analytical Methods
The following sections detail the most pertinent analytical techniques for the purity validation of this compound. A summary of their performance characteristics is presented in Table 1.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, which possesses a weak chromophore, detection might be challenging at higher wavelengths, but it is feasible in the lower UV range.
-
Strengths:
-
Applicable to a wide range of compounds.
-
High resolution and sensitivity with appropriate detectors.
-
Well-established and robust technique.
-
-
Limitations:
-
The nitrile group is not a strong chromophore, which may lead to lower sensitivity.
-
Requires the use of high-purity solvents.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
-
Strengths:
-
High resolution and efficiency for volatile compounds.
-
FID provides a universal response for organic compounds.
-
Can be coupled with a mass spectrometer (MS) for the identification of unknown impurities.
-
-
Limitations:
-
The compound must be thermally stable and sufficiently volatile.
-
Potential for thermal degradation of the analyte in the injector or column.
-
Data Presentation
Table 1: Comparison of Analytical Method Performance for this compound
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Specificity | High | High |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Gradient: A suitable gradient program should be developed, for instance, starting from a low percentage of Mobile Phase B and gradually increasing it.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: UV at 210 nm, as the nitrile group does not have a strong chromophore at higher wavelengths.[1]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[1]
Protocol 2: GC-FID Method
-
Instrumentation: A standard gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Experimental Workflow for Analytical Method Validation.
References
A Comparative Economic Analysis of Synthetic Pathways to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed economic and practical comparison of two primary synthetic routes to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable building block in medicinal chemistry.
This publication outlines two distinct synthetic pathways to this compound, providing a thorough comparison of their economic viability and practicality. The first pathway details the well-established Van Leusen reaction, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The second, an alternative two-step route, begins with the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, and proceeds via a tosylation followed by nucleophilic substitution.
The following sections present a quantitative breakdown of reagent costs, detailed experimental protocols for each pathway, and visualizations of the chemical transformations to aid in the selection of the most appropriate synthetic strategy based on available resources and project requirements.
Data Presentation: A Head-to-Head Comparison
The economic viability of a synthetic route is a critical factor in its selection. The following table provides a summary of the estimated costs and key performance indicators for the two synthetic pathways to produce 10 mmol of this compound.
| Parameter | Pathway 1: Van Leusen Reaction | Pathway 2: From Alcohol via Tosylate |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-ol |
| Key Reagents | p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride (60% in mineral oil) | p-Toluenesulfonyl chloride, Triethylamine, Sodium cyanide |
| Solvents | Anhydrous Tetrahydrofuran (THF) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Steps | 1 | 2 |
| Overall Yield (estimated) | 75-85%[1] | 80-90% (estimated) |
| Estimated Reagent Cost per 10 mmol of Product | ~$15 - $25 | ~$10 - $20 |
| Purification Method | Column Chromatography | Extraction & Column Chromatography |
| Key Advantages | One-pot synthesis | Avoids the use of pyrophoric sodium hydride |
| Key Disadvantages | Use of toxic TosMIC and pyrophoric sodium hydride | Two-step process, use of highly toxic sodium cyanide |
Note: The estimated reagent costs are based on currently available market prices and may vary depending on the supplier, purity, and quantity purchased. The costs of common laboratory solvents, reagents for workup and purification (e.g., silica gel, deuterated chloroform for analysis) are not included in this direct comparison but are itemized in the detailed protocols.
Mandatory Visualization
To provide a clear visual representation of the synthetic transformations, the following diagrams have been generated using the DOT language.
Caption: Pathway 1: Van Leusen Reaction.
Caption: Pathway 2: From Alcohol via Tosylate.
Experimental Protocols
Pathway 1: Van Leusen Reaction
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol)
-
Sodium hydride (60% dispersion in mineral oil) (0.48 g, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry flask under an inert atmosphere, add sodium hydride (0.48 g, 12.0 mmol).
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (2.34 g, 12.0 mmol) in anhydrous THF (10 mL).
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-85%[1]
Pathway 2: From Alcohol via Tosylate
This pathway is a two-step process involving the tosylation of the corresponding alcohol followed by nucleophilic substitution with cyanide.
Step 1: Tosylation of 1,4-Dioxaspiro[4.5]decan-8-ol
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol (1.58 g, 10.0 mmol)
-
p-Toluenesulfonyl chloride (2.29 g, 12.0 mmol)
-
Triethylamine (1.67 mL, 12.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.58 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flask under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Cyanide
Materials:
-
Crude 1,4-Dioxaspiro[4.5]decan-8-yl tosylate (from Step 1)
-
Sodium cyanide (0.59 g, 12.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (50 mL)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the crude tosylate in anhydrous DMF (50 mL) in a flask under an inert atmosphere.
-
Add sodium cyanide (0.59 g, 12.0 mmol) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Estimated Overall Yield: 80-90% (based on typical yields for similar tosylation and nucleophilic substitution reactions).
References
The Strategic Advantage of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile emerges as a valuable building block, uniquely combining the structural benefits of a spirocyclic system with the versatile functionality of a nitrile group. This guide provides a comparative analysis of its inherent advantages over acyclic and non-nitrile-containing analogues, supported by established principles in drug design and synthetic chemistry.
Unlocking Three-Dimensional Chemical Space: The Spirocyclic Core
The defining feature of this compound is its spirocyclic core, where two rings are joined by a single common atom. This arrangement confers significant advantages in drug design compared to simpler, more flexible structures.
Spirocyclic scaffolds, such as the one found in this molecule, offer a rigid and three-dimensional framework.[1][2] This inherent three-dimensionality allows for the precise projection of functional groups into three-dimensional space, which can lead to more specific and higher-affinity interactions with biological targets.[1] The rigidity of the spirocyclic system can also lock the molecule's conformation, optimizing the orientation of binding elements for improved efficacy and selectivity.[3]
Furthermore, the introduction of spirocyclic motifs has been shown to improve critical physicochemical and pharmacokinetic properties.[3][4][5] Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved solubility, metabolic stability, and a more favorable ADME-Tox profile.[3][4]
The Nitrile Group: A Versatile Modulator of Bioactivity
The nitrile (-C≡N) group is a highly valuable functional group in medicinal chemistry, offering a range of functionalities that can be exploited to fine-tune the properties of a drug candidate.[6][7][8][9]
Key Roles of the Nitrile Functional Group:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[6]
-
Bioisosteric Replacement: The nitrile group is a well-established bioisostere for several functional groups, including carbonyls, hydroxyls, and even halogens.[10] This allows for the modulation of a molecule's properties without drastically altering its core structure.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[9]
-
Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's polarity and electronic distribution, which can be leveraged to improve properties like cell permeability and target engagement.[8]
Comparative Performance: A Hypothetical Analysis
To illustrate the advantages of this compound, we present a hypothetical comparison with two alternative structures: a non-spirocyclic analogue (4-cyanocyclohexanone) and a non-nitrile spirocyclic analogue (1,4-dioxaspiro[4.5]decan-8-one).
Table 1: Physicochemical Property Comparison
| Property | This compound | 4-Cyanocyclohexanone (Acyclic Analogue) | 1,4-Dioxaspiro[4.5]decan-8-one (Non-Nitrile Analogue) |
| Three-Dimensionality | High (Spirocyclic) | Low (Flexible Ring) | High (Spirocyclic) |
| Conformational Rigidity | High | Low | High |
| Potential for H-Bonding | Yes (Nitrile) | Yes (Nitrile) | No |
| Metabolic Stability | Potentially High | Potentially Lower | Moderate |
| Solubility | Potentially Improved | Variable | Variable |
Table 2: Role of Structural Motifs in Drug Design
| Structural Motif | Key Advantages |
| 1,4-Dioxaspiro[4.5]decane Core | Provides a rigid, three-dimensional scaffold.[1][2] Improves binding affinity and selectivity.[1] Can enhance physicochemical properties like solubility and metabolic stability.[3][4] |
| Nitrile Group | Acts as a hydrogen bond acceptor.[6] Serves as a versatile bioisostere.[10] Can improve metabolic stability.[9] Modulates electronic properties of the molecule.[8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a well-established two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.
Step 1: Ketalization of 1,4-Cyclohexanedione
This initial step is often performed to protect one of the ketone functionalities.
-
Reactants: 1,4-Cyclohexanedione, Ethylene Glycol, p-Toluenesulfonic acid (catalyst)
-
Solvent: Toluene
-
Procedure: A mixture of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-one.
Step 2: Conversion of Ketone to Nitrile (Van Leusen Reaction)
-
Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (or another suitable base)
-
Solvent: Anhydrous Dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Procedure: To a stirred suspension of sodium hydride in anhydrous DME at 0°C, a solution of p-toluenesulfonylmethyl isocyanide in DME is added dropwise. The mixture is stirred at this temperature for a specified time, after which a solution of 1,4-Dioxaspiro[4.5]decan-8-one in DME is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for utilizing this compound in a lead optimization campaign.
Caption: Conceptual workflow for lead optimization using the spirocyclic nitrile building block.
Conclusion
This compound represents a strategically advantageous building block for drug discovery professionals. Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic core, provide a powerful tool for navigating complex biological targets and optimizing ligand-receptor interactions. The presence of the versatile nitrile group further enhances its utility, allowing for fine-tuning of physicochemical properties and metabolic stability. By incorporating this scaffold, researchers can accelerate the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the discovery of novel and effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and its key derivatives, including the precursor ketone, the corresponding amine, and the carboxylic acid. The spirocyclic scaffold of these compounds is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in comparative tables, outlines detailed experimental protocols for these analyses, and visualizes a relevant biological signaling pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. These compounds share a common spiroketal structure, with variations at the 8-position of the cyclohexane ring, leading to distinct spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Name | Key ¹H NMR Signals (δ, ppm) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | 4.01 (s, 4H, OCH₂CH₂O), 2.45 (t, J=6.8 Hz, 4H, CH₂C=O), 1.95 (t, J=6.8 Hz, 4H, CH₂) |
| 2 | This compound | 4.00 (s, 4H, OCH₂CH₂O), 2.80 (m, 1H, CHCN), 2.05-1.80 (m, 8H, CH₂) |
| 3 | 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | 3.93 (s, 4H, OCH₂CH₂O), 2.55 (d, J=6.8 Hz, 2H, CH₂NH₂), 1.80-1.20 (m, 9H, CH, CH₂), 1.25 (s, 2H, NH₂) |
| 4 | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | ~11-12 (br s, 1H, COOH), 3.95 (s, 4H, OCH₂CH₂O), 2.50-2.30 (m, 1H, CHCOOH), 2.10-1.50 (m, 8H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Name | Key ¹³C NMR Signals (δ, ppm) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | 210.8 (C=O), 108.4 (spiro-C), 64.6 (OCH₂CH₂O), 38.9 (CH₂C=O), 36.8 (CH₂) |
| 2 | This compound | 121.5 (CN), 108.0 (spiro-C), 64.5 (OCH₂CH₂O), 35.0 (CHCN), 32.0 (CH₂) |
| 3 | 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | 109.5 (spiro-C), 64.3 (OCH₂CH₂O), 46.2 (CH₂NH₂), 40.8 (CH-CH₂NH₂), 34.5, 29.8 (CH₂) |
| 4 | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | 182.5 (C=O), 108.7 (spiro-C), 64.4 (OCH₂CH₂O), 42.1 (CHCOOH), 33.8, 28.9 (CH₂) |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | Chemical Name | Key IR Absorptions (cm⁻¹) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | 2950-2850 (C-H str), 1715 (C=O str), 1150-1050 (C-O str) |
| 2 | This compound | 2950-2850 (C-H str), 2240 (C≡N str), 1100 (C-O str)[1] |
| 3 | 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | 3350-3250 (N-H str), 2950-2850 (C-H str), 1600-1550 (N-H bend), 1150-1050 (C-O str) |
| 4 | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | 3300-2500 (O-H str, broad), 2950-2850 (C-H str), 1710 (C=O str), 1150-1050 (C-O str) |
Table 4: Mass Spectrometry Data
| Compound | Chemical Name | Ionization Method | [M+H]⁺ (m/z) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | ESI | 157.08 |
| 2 | This compound | ESI | 168.11 |
| 3 | 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | ESI | 172.14 |
| 4 | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | ESI | 187.09 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
The sample was gently agitated to ensure complete dissolution.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
-
Referencing: The residual CHCl₃ signal at 7.26 ppm was used as the internal standard.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 101 MHz spectrometer.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Referencing: The CDCl₃ solvent peak at 77.16 ppm was used as the internal standard.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample was combined with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
The mixture was thoroughly ground to a fine, homogeneous powder.
-
The powdered mixture was transferred to a pellet die.
-
A hydraulic press was used to apply a pressure of 8-10 tons for 2-3 minutes to form a transparent pellet.
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
A stock solution of the sample was prepared by dissolving ~1 mg in 1 mL of methanol.
-
The stock solution was further diluted with methanol to a final concentration of approximately 10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Agilent 6120 Quadrupole LC/MS system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 35 psig
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Fragmentor Voltage: 70 V
-
Mass Range: m/z 50-500
Biological Context: Sigma-1 Receptor Signaling Pathway
Derivatives of 1,4-Dioxaspiro[4.5]decane have been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes and is a target for the development of therapeutics for neurodegenerative diseases, psychiatric disorders, and pain. Below is a diagram illustrating a simplified signaling pathway involving the sigma-1 receptor.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Synthetic Workflow
The synthesis of the amine derivative from the ketone precursor is a common transformation that highlights the utility of the carbonitrile as a key intermediate. The workflow for this two-step synthesis is outlined below.
Caption: Synthetic route to the amine derivative.
References
A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Scalability and Efficiency
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a valuable building block in the synthesis of various therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on scalability, yield, and reaction conditions, supported by available experimental data.
Comparison of Synthesis Methods
The primary methods for synthesizing this compound can be broadly categorized by their approach to constructing the core structure and introducing the nitrile functionality. The most direct and commonly cited method is the Van Leusen reaction, which converts the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, into the target nitrile. Therefore, the scalability of the overall process also depends on the efficient synthesis of this ketone precursor.
| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time | Key Advantages | Potential Scalability Challenges |
| Method 1: Van Leusen Reaction | 1,4-Dioxaspiro[4.5]decan-8-one | p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride | 75-85%[1] | 12-16 hours[1] | High yield, well-established method. | Use of toxic isocyanide and pyrophoric sodium hydride requires careful handling on a large scale. |
| Method 2a: Precursor Synthesis via Deketalization | 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid/Water | 80% (for ketone)[2] | 11 minutes (for ketone)[2] | Rapid reaction, high yield for the precursor. | Availability and cost of the starting tetraoxadispiro compound may be a factor for large-scale synthesis. |
| Method 2b: Precursor Synthesis from Dicarboxylate | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Ethylene glycol, Ionic Liquid | 97.80% (for ketone)[3] | ~5.5 hours (for ketone)[3] | Very high yield for the precursor, potential for ionic liquid recycling. | Multi-step heating process and use of ionic liquids might require specialized equipment for scale-up. |
Experimental Protocols
Method 1: Van Leusen Reaction for this compound[1]
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile.
-
Preparation of TosMIC solution: A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous tetrahydrofuran (THF) is prepared.
-
Reaction with Sodium Hydride: The TosMIC solution is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Addition of Ketone: A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is achieved by column chromatography on silica gel to yield this compound as a white solid.
Method 2a: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization[2]
This protocol describes an optimized synthesis of the ketone precursor.
-
Reaction Setup: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane is used as the raw material.
-
Catalysis: Acetic acid is selected as the catalyst in an aqueous solution.
-
Optimized Conditions: The reaction is carried out at a temperature of 65°C, with a volume ratio of acetic acid to water of 5:1, and a reactant concentration of 0.5 g·mL-1.
-
Reaction Time: The reaction time is significantly reduced to 11 minutes.
-
Product Characterization: The resulting 1,4-Dioxaspiro[4.5]decan-8-one is characterized by IR and 1HNMR.
Method 2b: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from a Dicarboxylate[3]
This method provides a high-yield route to the ketone precursor.
-
Reactant Mixture: Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, and ionic liquids (1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate) are combined.
-
Stepwise Heating: The mixture is stirred and heated, initially to 110°C for 1.5 hours to distill off low-boiling substances. The temperature is then raised to 132°C for 4 hours.
-
Extraction: After cooling, toluene is added, and the mixture is separated into a toluene layer and an ionic liquid layer. The ionic liquid layer is re-extracted with toluene.
-
Isolation and Purification: The combined toluene layers are concentrated to give the crude product. The crude product is then dissolved in hot heptane and purified by passing it through a silica gel column, followed by crystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis pathways described.
Caption: Synthesis pathways to this compound.
Caption: Experimental workflow for the Van Leusen reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, ensuring the well-being of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Operational Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. Due to the potential for cyanide release, it is critical to avoid mixing this waste with acids, which could generate highly toxic hydrogen cyanide gas.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Designate a specific, clearly labeled, and sealed container for waste this compound. The container should be made of a material compatible with organic nitriles.
-
The label should prominently display the full chemical name: "this compound Waste" and appropriate hazard symbols.
-
-
Waste Collection:
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates in the designated waste container.
-
For cleaning contaminated glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the waste container. Subsequent washing with soap and water is permissible after the initial solvent rinse.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents.
-
The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.
-
-
Arranging for Professional Disposal:
-
Disposal of this compound must be conducted through a licensed professional waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Provide them with a complete and accurate description of the waste contents.
-
Chemical Treatment Considerations for Cyanide-Containing Waste
For facilities equipped to treat cyanide-containing waste, chemical neutralization before disposal is a best practice. A common industrial method is alkaline chlorination, which converts toxic cyanide to the less toxic cyanate. This process must be performed by trained personnel under controlled conditions.
Note: This chemical treatment is an industrial-scale procedure and is not recommended for a standard research laboratory setting without the proper engineering controls and expertise.
| Parameter | Guideline | Rationale |
| pH of Waste | Maintain alkaline conditions (pH > 10) | Prevents the formation of hydrogen cyanide gas. |
| Treatment Agent | Sodium hypochlorite (bleach) solution | Oxidizes cyanide to cyanate. |
| Reaction Time | Varies based on concentration and volume | Ensures complete conversion of cyanide. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Safety Decision Tree for Spills of this compound.
Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Essential Safety and Handling Guide for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals.[2][3][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and dust, preventing serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact and contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for laboratory safety. The following step-by-step procedures should be followed.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.[3]
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.
-
Segregation: Store organic compounds separately from inorganic substances. Specifically, keep away from acids and oxidizing agents.[6][7]
-
Inventory Management: Maintain an up-to-date inventory of all stored chemicals.
Handling and Use
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Dispensing: When transferring the solid, minimize dust generation. Use appropriate tools and avoid creating airborne particles.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
-
Transport: When moving the chemical within the laboratory, use a secondary container to prevent spills in case of a dropped container.
Disposal Plan
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Labeling Waste: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[8]
-
Contaminated Materials: Dispose of any contaminated PPE (like gloves) and cleaning materials as hazardous waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[2]
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to minimizing harm.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.
-
Don PPE: Before cleaning up, put on the appropriate PPE, including respiratory protection if dust is present.
-
Contain the Spill: For a solid spill, carefully scoop the material to avoid creating dust. Place the spilled material into a labeled container for hazardous waste.[5]
-
Clean the Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[9]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Workflow and Emergency Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for this compound Incidents.
References
- 1. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. static.igem.wiki [static.igem.wiki]
- 3. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
